SKF 104976
Description
Properties
CAS No. |
136209-43-3 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid |
InChI |
InChI=1S/C31H50O3/c1-20(2)9-8-10-21(3)22-14-18-31(19-27(33)34)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)13-17-30(22,31)7/h14,18,20-22,25-26,32H,8-13,15-17,19H2,1-7H3,(H,33,34)/t21-,22-,25?,26+,29-,30-,31-/m1/s1 |
InChI Key |
AUNLCWKHCZCMHW-ZFNHRJSZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C=C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CC(=O)O |
Canonical SMILES |
CC(C)CCCC(C)C1C=CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SK&F 104976; SK&F-104976; SK&F104976; Skf 104976; Skf-104976; Skf104976; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SKF 104976
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 104976 is a potent, specific inhibitor of the enzyme lanosterol 14α-demethylase (14αDM), a critical component of the cholesterol biosynthesis pathway. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cholesterol synthesis and the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR). The information presented is based on key experimental data and is intended to serve as a technical resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
This compound, a 32-carboxylic acid derivative of lanosterol, functions as a highly potent inhibitor of lanosterol 14α-demethylase (CYP51A1)[1]. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the removal of the 14α-methyl group from lanosterol. The inhibition of this step disrupts the normal production of cholesterol.
Quantitative Analysis of Enzyme Inhibition
Experimental data has demonstrated the significant potency of this compound in inhibiting 14αDM.
| Parameter | Value | Experimental System |
| IC50 | 2 nM | Hep G2 cell extract |
| Table 1: Potency of this compound in inhibiting lanosterol 14α-demethylase activity.[1] |
Downstream Effects on Cholesterol Biosynthesis
The inhibition of 14αDM by this compound leads to a cascade of effects within the cholesterol biosynthesis pathway.
Inhibition of Cholesterol Synthesis and Accumulation of Lanosterol
In intact Hep G2 cells, exposure to this compound results in a significant reduction in the incorporation of [14C]acetate into cholesterol, indicating a blockage of the cholesterol synthesis pathway. A direct consequence of the inhibition of 14αDM is the accumulation of its substrate, lanosterol[1].
Regulation of HMG-CoA Reductase Activity
A key downstream effect of this compound is the modulation of HMG-CoA reductase (HMGR) activity, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Treatment of Hep G2 cells with this compound leads to a 40-70% decrease in HMGR activity[1]. This suggests that a mevalonate-derived precursor, which accumulates due to the downstream blockage, is responsible for the feedback regulation of HMGR[1].
Interestingly, this reduction in HMGR activity by this compound is not affected by a significant reduction in the overall flux of the sterol synthetic pathway. However, when sterol synthesis is almost completely blocked by lovastatin, this compound does not suppress HMGR activity. This indicates that the regulatory effect is dependent on the production of a mevalonate-derived intermediate[1].
Signaling Pathways and Regulatory Mechanisms
The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.
Experimental Protocols
While the seminal study on this compound provides a conceptual framework for its mechanism of action, detailed experimental protocols were not fully elaborated in the publication. The following sections provide generalized protocols for the key assays used to characterize the activity of this compound, based on standard methodologies in the field.
Lanosterol 14α-Demethylase (14αDM) Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound on the activity of 14αDM in a cell-free system.
[14C]Acetate Incorporation Assay for Cholesterol Synthesis
This cell-based assay measures the de novo synthesis of cholesterol by quantifying the incorporation of a radiolabeled precursor.
HMG-CoA Reductase (HMGR) Activity Assay
This assay determines the activity of HMGR in cell extracts, typically by measuring the conversion of radiolabeled HMG-CoA to mevalonate.
Conclusion
This compound is a powerful tool for studying the regulation of cholesterol biosynthesis. Its specific and potent inhibition of lanosterol 14α-demethylase provides a precise method for investigating the downstream consequences of blocking this key enzymatic step. The resulting accumulation of lanosterol and a mevalonate-derived precursor leads to a significant, feedback-mediated suppression of HMG-CoA reductase activity. This in-depth understanding of its mechanism of action is crucial for researchers and scientists working on the development of novel therapeutics targeting cholesterol metabolism. Further investigation into the precise identity of the mevalonate-derived regulatory molecule and the broader cellular effects of this compound will continue to be of high interest in the field.
References
An In-depth Technical Guide to SKF 104976: A Potent Inhibitor of Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Core Function: Inhibition of Lanosterol 14α-Demethylase
SKF 104976 is a synthetic, 32-carboxylic acid derivative of lanosterol that functions as a highly potent inhibitor of the enzyme lanosterol 14α-demethylase (14αDM), also known as CYP51A1. This enzyme is a critical component of the cholesterol biosynthesis pathway, responsible for the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, this compound effectively blocks the production of cholesterol.
The primary mechanism of action of this compound is the competitive inhibition of 14αDM. This leads to an accumulation of lanosterol and a subsequent reduction in the downstream synthesis of cholesterol. This targeted inhibition has significant implications for cellular processes that are dependent on de novo cholesterol synthesis.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its efficacy.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2 nM | Hep G2 cell extract | [1] |
Table 1: In vitro inhibitory activity of this compound against lanosterol 14α-demethylase.
| Experimental Condition | Effect | Cell Line | Reference |
| 1.5 µM this compound | Inhibition of DNA synthesis | HL-60 | [2] |
| 1.5 µM this compound + LDL | Reversal of DNA synthesis inhibition | HL-60 | [2] |
| 1.5 µM this compound + free cholesterol | Reversal of DNA synthesis inhibition | HL-60 | [2] |
Table 2: Cellular effects of this compound in human promyelocytic leukemia (HL-60) cells.
Impact on Cellular Signaling Pathways
The inhibition of cholesterol biosynthesis by this compound has a cascading effect on cellular signaling pathways that regulate cholesterol homeostasis. A primary consequence is the downregulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) activity, the rate-limiting enzyme in the mevalonate pathway. This is believed to be mediated by a mevalonate-derived precursor, rather than oxylanostenols.[1]
The reduction in intracellular cholesterol levels typically triggers the activation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. SREBP-2 is a transcription factor that upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. However, the direct effects of this compound on the SREBP-2 pathway have not been extensively detailed in the available literature.
Experimental Protocols
Lanosterol 14α-Demethylase Inhibition Assay (Hep G2 Cell Extract)
This protocol is a representative method for determining the IC50 of this compound.
-
Preparation of Hep G2 Cell Extract:
-
Culture Hep G2 cells to confluency.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet cellular debris and obtain the supernatant containing the microsomal fraction.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the Hep G2 cell extract, a radiolabeled substrate such as [³H]lanosterol, and NADPH in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
-
Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the substrate and product bands/peaks to determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cholesterol Biosynthesis Inhibition Assay
This protocol outlines a method to measure the effect of this compound on de novo cholesterol synthesis.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Hep G2) and allow them to adhere.
-
Incubate the cells with varying concentrations of this compound for a predetermined time.
-
-
Radiolabeling:
-
Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium.
-
Incubate for a period to allow for the incorporation of the label into newly synthesized lipids.
-
-
Lipid Extraction and Analysis:
-
Wash the cells and lyse them.
-
Extract the total lipids using a solvent system (e.g., chloroform:methanol).
-
Separate the different lipid classes, including cholesterol, using TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction to determine the rate of synthesis.
-
Compare the radioactivity in treated cells to control cells to calculate the percentage of inhibition.
-
HMG-CoA Reductase Activity Assay
This protocol describes a method to assess the indirect effect of this compound on HMGR activity.
-
Cell Treatment and Lysate Preparation:
-
Treat cells (e.g., Hep G2) with this compound for a specified duration.
-
Prepare a cell lysate as described for the 14αDM assay.
-
-
Enzyme Activity Measurement:
-
The activity of HMGR is typically measured by monitoring the oxidation of NADPH to NADP⁺, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture containing the cell lysate, HMG-CoA, and NADPH.
-
Monitor the change in absorbance over time to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the specific activity of HMGR (e.g., nmol of NADPH oxidized per minute per mg of protein).
-
Compare the activity in this compound-treated cells to that in untreated control cells.
-
Conclusion
This compound is a powerful tool for studying the cholesterol biosynthesis pathway and its regulation. Its high potency and specific mechanism of action make it a valuable compound for research into the cellular roles of cholesterol and for the development of novel therapeutic agents targeting cholesterol metabolism. Further investigation into its precise effects on the SREBP signaling cascade and other regulatory networks will provide a more complete understanding of its cellular impact.
References
SKF 104976: A Potent Inhibitor of Lanosterol 14α-Demethylase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 104976, a 32-carboxylic acid derivative of lanosterol, has been identified as a highly potent inhibitor of lanosterol 14α-demethylase (14αDM), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its downstream effects on cholesterol homeostasis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of sterol metabolism and the development of novel therapeutic agents.
Introduction
Lanosterol 14α-demethylase (CYP51A1) is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the biosynthesis of cholesterol and other sterols.[3][4] As a rate-limiting enzyme, 14αDM represents an attractive target for the development of cholesterol-lowering drugs. This compound has emerged as a significant tool for studying the role of 14αDM in cellular processes due to its high potency and specificity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (E)-3-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)prop-2-enoic acid |
| Molecular Formula | C31H50O3[2] |
| Molecular Weight | 470.73 g/mol [2] |
| CAS Number | 136209-43-3[2] |
Mechanism of Action and Downstream Effects
This compound acts as a potent inhibitor of lanosterol 14α-demethylase. This inhibition leads to the accumulation of lanosterol and a subsequent disruption of the normal cholesterol biosynthesis pathway. A key downstream consequence of 14αDM inhibition by this compound is the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway.
The inhibition of 14αDM by this compound results in a significant decrease in HMG-CoA reductase activity.[1] This effect is not mediated by oxylanostenols but rather by a mevalonate-derived precursor, highlighting a complex feedback mechanism within the cholesterol synthesis pathway.[1]
Signaling Pathway of this compound Action
Caption: Inhibition of Lanosterol 14α-demethylase by this compound.
Quantitative Data
The inhibitory potency of this compound against lanosterol 14α-demethylase has been quantified in vitro. The following table summarizes the available data.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Hep G2 cell extract | 2 nM | [1] |
| HMGR Activity | Intact Hep G2 cells | 40-70% decrease | [1] |
No Ki value or publicly available dose-response curves for this compound have been identified in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Lanosterol 14α-Demethylase Activity Assay
This protocol is adapted from a method using a reconstituted human enzyme system and can be modified for use with cell extracts.[5]
Experimental Workflow
Caption: Workflow for Lanosterol 14α-Demethylase Activity Assay.
Methodology:
-
Preparation of Reconstituted System:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA, and a lipid mixture (e.g., L-α-phosphatidylcholine).
-
Add purified, recombinant human lanosterol 14α-demethylase (CYP51A1) and NADPH-cytochrome P450 reductase (CPR) to the reaction mixture.
-
-
Inhibitor Incubation:
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.
-
Pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, lanosterol.
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent such as ethyl acetate.
-
Extract the sterols from the aqueous phase.
-
-
Analysis:
-
Dry the organic extract, reconstitute in a suitable solvent, and analyze the formation of the demethylated product using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Cholesterol Biosynthesis Assay ([¹⁴C]Acetate Incorporation)
This protocol describes a general method for measuring de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.
Experimental Workflow
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
Understanding the Cholesterol Biosynthesis Pathway with SKF-104976: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cholesterol biosynthesis pathway and the specific inhibitory effects of SKF-104976. The content is structured to offer detailed insights into the mechanism of action, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.
Introduction to the Cholesterol Biosynthesis Pathway and the Role of SKF-104976
The synthesis of cholesterol is a complex and highly regulated metabolic pathway essential for various cellular functions, including the formation of cell membranes and the synthesis of steroid hormones and bile acids. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the target of statin drugs.
Further down the pathway, the enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme, plays a crucial role in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to the accumulation of lanosterol and disrupts the production of downstream sterols.
SKF-104976, a 32-carboxylic acid derivative of lanosterol, is a potent and specific inhibitor of lanosterol 14α-demethylase.[1] Its action provides a valuable tool for studying the downstream regulatory effects of lanosterol accumulation and for exploring alternative therapeutic strategies for managing cholesterol levels.
Mechanism of Action of SKF-104976
SKF-104976 exerts its primary effect by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a critical step in the post-squalene segment of the cholesterol biosynthesis pathway. By blocking this step, SKF-104976 leads to the intracellular accumulation of lanosterol.
The accumulation of lanosterol has significant downstream consequences on the regulation of the cholesterol biosynthesis pathway. Notably, it leads to a reduction in the activity of HMG-CoA reductase, the rate-limiting enzyme of the pathway. This effect is not mediated by oxylanostenols but rather by a yet-to-be-fully-identified mevalonate-derived non-sterol precursor.[1][2] Furthermore, studies have shown that the accumulation of lanosterol specifically promotes the degradation of the HMG-CoA reductase enzyme without affecting the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor for cholesterol biosynthesis genes.[3][4]
Quantitative Data on SKF-104976 Inhibition
The inhibitory potency of SKF-104976 has been quantified in various experimental systems. The following tables summarize the key quantitative data available.
| Parameter | Value | Experimental System | Reference |
| IC50 | 2 nM | Lanosterol 14α-demethylase activity in Hep G2 cell extract | [1] |
| Parameter | Effect | Experimental System | Reference |
| HMG-CoA Reductase Activity | 40-70% decrease | Intact Hep G2 cells | [1] |
| Cell Proliferation and Cell Cycle | Inhibition of cell proliferation and cell cycle arrest in G2/M phase | Human promyelocytic HL-60 cells | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of SKF-104976.
Lanosterol 14α-Demethylase Activity Assay
This assay measures the enzymatic activity of lanosterol 14α-demethylase and its inhibition by compounds like SKF-104976.
Principle: The assay typically involves incubating a source of the enzyme (e.g., liver microsomes or cell extracts) with a radiolabeled substrate, such as [3H]dihydrolanosterol or [14C]lanosterol.[6][7] The enzymatic reaction converts the radiolabeled lanosterol into downstream sterols. The reaction products are then separated from the substrate using techniques like high-performance liquid chromatography (HPLC), and the radioactivity in the product peaks is quantified to determine enzyme activity.
Detailed Protocol (based on radio-HPLC method):
-
Preparation of Microsomes:
-
Homogenize liver tissue or cultured cells (e.g., Hep G2) in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Assay Mixture:
-
Prepare an assay buffer containing a buffer system (e.g., potassium phosphate), cofactors such as NADPH, and a solubilizing agent for the substrate (e.g., detergent).
-
Add the microsomal preparation to the assay buffer.
-
Add SKF-104976 at various concentrations to the test samples.
-
Pre-incubate the mixture for a short period at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [3H]dihydrolanosterol).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.
-
Extract the non-saponifiable lipids (containing sterols) with an organic solvent (e.g., hexane).
-
Dry the organic extract and redissolve the residue in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a reverse-phase column and a radioactivity detector.
-
Separate the different sterols based on their retention times.
-
Quantify the radioactivity in the product peaks to determine the rate of lanosterol demethylation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SKF-104976 compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol in intact cells and the inhibitory effect of SKF-104976.
Principle: Cultured cells are incubated with a radiolabeled precursor of cholesterol, typically [14C]acetate. The cells incorporate the radiolabel into newly synthesized cholesterol. The total cellular lipids are then extracted, and the amount of radioactivity incorporated specifically into cholesterol is measured.
Detailed Protocol (based on [14C]acetate incorporation):
-
Cell Culture:
-
Culture cells (e.g., Hep G2) in a suitable medium until they reach the desired confluency.
-
For studies involving delipidated serum, switch the cells to a medium containing lipoprotein-deficient serum for a period before the experiment to upregulate cholesterol synthesis.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of SKF-104976 for a specified duration.
-
-
Radiolabeling:
-
Add [14C]acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into cholesterol.
-
-
Lipid Extraction and Saponification:
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Saponify the lipid extract by adding a strong base to hydrolyze cholesteryl esters to free cholesterol.
-
-
Sterol Separation and Quantification:
-
Extract the non-saponifiable lipids (containing cholesterol) with an organic solvent.
-
Separate the cholesterol from other sterols using thin-layer chromatography (TLC) or HPLC.
-
Quantify the radioactivity in the cholesterol spot or peak using a scintillation counter or a radioactivity detector.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of SKF-104976 compared to the control.
-
HMG-CoA Reductase Activity Assay
This assay measures the activity of the HMG-CoA reductase enzyme, which is indirectly affected by SKF-104976.
Principle: The activity of HMGR can be measured either radiometrically or spectrophotometrically. The radiometric assay measures the conversion of [14C]HMG-CoA to [14C]mevalonate. The more common spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[8]
Detailed Protocol (Spectrophotometric Method):
-
Preparation of Cell Lysate:
-
Harvest cultured cells and prepare a cell lysate in a suitable buffer that maintains enzyme stability.
-
Determine the protein concentration of the lysate.
-
-
Assay Mixture:
-
Prepare an assay buffer containing a buffer system (e.g., potassium phosphate), dithiothreitol (DTT), and NADPH.
-
Add the cell lysate to the assay mixture in a cuvette.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH.
-
Express the enzyme activity as nmol of NADPH oxidized per minute per milligram of protein.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.
Simplified overview of the cholesterol biosynthesis pathway.
Mechanism of action of SKF-104976.
Feedback regulation of HMG-CoA Reductase by SKF-104976.
Experimental workflow for cholesterol synthesis inhibition assay.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA reductase regulation: use of structurally diverse first half-reaction squalene synthetase inhibitors to characterize the site of mevalonate-derived nonsterol regulator production in cultured IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of distal cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
SKF 104976: A Potent Modulator of Sterol Metabolism for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976 is a synthetic, cell-permeable compound that has emerged as a valuable tool for investigating the intricate pathways of sterol metabolism. As a derivative of lanosterol, it acts as a highly potent and specific inhibitor of a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14α-demethylase (14α-DM). This inhibition leads to a cascade of downstream effects, making this compound an important ligand for studying the regulation of cholesterol homeostasis and the cellular responses to the accumulation of sterol intermediates. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the signaling pathways it perturbs.
Core Mechanism of Action
This compound exerts its primary effect through the potent and specific inhibition of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the post-squalene segment of the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to cholesterol.
The inhibition of 14α-demethylase by this compound leads to two major consequences:
-
Accumulation of Lanosterol: The blockage of the demethylation step results in the intracellular accumulation of the substrate, lanosterol.[1]
-
Indirect Inhibition of HMG-CoA Reductase (HMGR): The buildup of lanosterol and/or a subsequent mevalonate-derived metabolite triggers a feedback mechanism that leads to a significant decrease in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the mevalonate pathway.[1] This effect is post-transcriptional and is known to be mediated by the Insig-dependent ubiquitination and proteasomal degradation of the HMGR protein.[2][3][4]
Importantly, this compound does not directly inhibit HMGR, nor does it affect the uptake and degradation of low-density lipoprotein (LDL) in cell culture models such as Hep G2 cells.[1]
Data Presentation
The following tables summarize the quantitative data available for the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (14α-demethylase) | 2 nM | Hep G2 cell extract | [1] |
| Effect on HMGR Activity | 40-70% decrease | Intact Hep G2 cells | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. These are based on standard laboratory methods, as the specific protocols from the original research on this compound are not publicly available.
Lanosterol 14α-Demethylase (14α-DM) Activity Assay
This assay measures the enzymatic activity of 14α-DM in cell extracts and is used to determine the IC50 of inhibitors like this compound.
Materials:
-
Hep G2 cells (or other relevant cell line)
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Radiolabeled substrate (e.g., [³H]lanosterol)
-
NADPH
-
This compound
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) system
Procedure:
-
Prepare Cell Extract: Culture Hep G2 cells to confluency. Harvest the cells, wash with PBS, and resuspend in hypotonic lysis buffer. Homogenize the cells and centrifuge to obtain a microsomal fraction, which is enriched in 14α-DM.
-
Enzyme Reaction: In a reaction tube, combine the cell extract (microsomal fraction), NADPH, and varying concentrations of this compound.
-
Initiate Reaction: Add the radiolabeled substrate, [³H]lanosterol, to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Extract Sterols: Stop the reaction by adding a strong base (e.g., ethanolic KOH). Saponify the lipids and extract the non-saponifiable lipids (sterols) with an organic solvent like hexane.
-
Analyze Products by TLC: Spot the extracted sterols onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate lanosterol from its demethylated products.
-
Quantify Radioactivity: Scrape the spots corresponding to the substrate and products from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate IC50: Determine the percentage of inhibition of 14α-DM activity at each concentration of this compound and calculate the IC50 value.
[¹⁴C]Acetate Incorporation Assay for Cholesterol Synthesis
This assay measures the de novo synthesis of cholesterol in intact cells by tracking the incorporation of a radiolabeled precursor.
Materials:
-
Hep G2 cells (or other relevant cell line)
-
Cell culture medium
-
[¹⁴C]Acetate
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
TLC system
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate Hep G2 cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a mixture of chloroform and methanol.
-
Separation of Sterols: Separate the cholesterol from other lipids in the extract using TLC.
-
Quantification: Scrape the cholesterol spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the amount of [¹⁴C]acetate incorporated into cholesterol per mg of cell protein.
HMG-CoA Reductase (HMGR) Activity Assay
This assay measures the activity of HMGR in cell lysates by monitoring the conversion of HMG-CoA to mevalonate.
Materials:
-
Hep G2 cells
-
Cell lysis buffer
-
Radiolabeled substrate ([¹⁴C]HMG-CoA) or a spectrophotometric assay kit that measures NADPH consumption.
-
This compound
-
TLC system or spectrophotometer
Procedure (using radiolabeled substrate):
-
Cell Lysis: Treat Hep G2 cells with this compound. After treatment, harvest and lyse the cells to prepare a cell extract.
-
Enzyme Reaction: In a reaction tube, combine the cell lysate with a reaction buffer containing [¹⁴C]HMG-CoA and NADPH. Incubate at 37°C.
-
Product Separation: Stop the reaction and separate the product, [¹⁴C]mevalonate, from the substrate, [¹⁴C]HMG-CoA, using TLC.
-
Quantification: Quantify the amount of [¹⁴C]mevalonate produced by scintillation counting.
-
Calculate Activity: Express HMGR activity as the amount of mevalonate produced per unit time per mg of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the study of this compound.
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of SKF 104976: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 104976 is a potent and specific inhibitor of lanosterol 14 alpha-demethylase (14αDM), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the initial characterization of this compound's effects on cells. It includes a summary of its inhibitory activity, its impact on downstream cellular processes, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular mechanisms of this compound and other inhibitors of sterol biosynthesis.
Introduction
This compound, a 32-carboxylic acid derivative of lanosterol, has been identified as a powerful inhibitor of lanosterol 14 alpha-demethylase (CYP51A1), a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol. By blocking this key step, this compound not only halts the production of cholesterol but also leads to the accumulation of its precursor, lanosterol. This accumulation triggers a feedback mechanism that downregulates 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in the mevalonate pathway. The dual action of inhibiting cholesterol synthesis and downregulating a key biosynthetic enzyme makes this compound a valuable tool for studying cholesterol homeostasis and a potential candidate for therapeutic development in diseases characterized by dysregulated cholesterol metabolism.
Core Mechanism of Action
The primary molecular target of this compound is lanosterol 14 alpha-demethylase. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the postsqualene segment of the cholesterol biosynthesis pathway. Inhibition of 14αDM by this compound leads to a cellular state characterized by:
-
Accumulation of Lanosterol: The direct enzymatic block causes a buildup of the substrate, lanosterol, within the cell.
-
Inhibition of Cholesterol Synthesis: The prevention of lanosterol demethylation effectively halts the de novo synthesis of cholesterol.
-
Feedback Regulation of HMG-CoA Reductase: The accumulation of lanosterol and/or other mevalonate-derived precursors triggers a cellular response that leads to the degradation of HMG-CoA reductase, thereby reducing the overall flux through the mevalonate pathway.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on cellular processes as reported in the literature.
| Parameter | Value | Cell Type | Reference(s) |
| IC50 (14αDM Inhibition) | 2 nM | Hep G2 Cell Extract | [1] |
| Parameter | Effect | Cell Type | Concentration | Reference(s) |
| HMG-CoA Reductase Activity | 40-70% decrease | Hep G2 | ~2 nM | [1] |
| Cholesterol Synthesis from [14C]acetate | Inhibition | Hep G2 | ~2 nM | [1] |
| DNA Synthesis | Inhibition (reversible by LDL/cholesterol) | HL-60 | 1.5 µM |
Signaling Pathway
The inhibition of lanosterol 14 alpha-demethylase by this compound initiates a signaling cascade that leads to the downregulation of HMG-CoA reductase. This is primarily a feedback mechanism triggered by the accumulation of lanosterol.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Lanosterol 14α-Demethylase Inhibition Assay
This protocol describes a cell-free assay to determine the IC50 of this compound for 14αDM using liver microsomes and a radiolabeled substrate.
Methodology:
-
Microsome Preparation: Isolate liver microsomes from untreated rats by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer with glycerol) and determine the protein concentration.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg protein), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%).
-
Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]dihydrolanosterol). Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol). Saponify the lipids by heating at 70°C for 1 hour to hydrolyze esterified sterols.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (sterols) with an organic solvent such as hexane. Evaporate the solvent under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried lipid extract in a mobile phase-compatible solvent and inject it into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).
-
Quantification: Use a radiodetector to monitor the radioactivity of the eluent. Identify and quantify the peaks corresponding to the substrate (dihydrolanosterol) and the demethylated product.
-
Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
HMG-CoA Reductase Activity Assay
This protocol outlines a method to measure the activity of HMG-CoA reductase in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Hep G2) and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing a non-ionic detergent and protease inhibitors.
-
Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris. The supernatant contains the cytosolic and microsomal fractions, including HMG-CoA reductase.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Enzymatic Reaction: In a 96-well plate, add a standardized amount of cell lysate protein to a reaction buffer containing HMG-CoA and NADPH.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. Normalize the activity to the amount of protein in the lysate. Compare the activity in this compound-treated cells to that in control cells to determine the percentage of inhibition.
Cholesterol Synthesis Assay
This protocol details a method to measure the rate of de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in the HMG-CoA reductase activity assay protocol.
-
Radiolabeling: Following treatment, incubate the cells with a radiolabeled cholesterol precursor, such as [¹⁴C]acetate, for a defined period (e.g., 2-4 hours).
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture such as chloroform:methanol.
-
Saponification and Sterol Extraction: Saponify the lipid extract and extract the non-saponifiable lipids (containing cholesterol) as described in the 14αDM inhibition assay protocol.
-
Quantification: Measure the radioactivity in the sterol fraction using liquid scintillation counting.
-
Normalization: Normalize the incorporated radioactivity to the total protein content of the cell culture dish.
-
Data Analysis: Compare the amount of radiolabel incorporated into the sterol fraction of this compound-treated cells to that of control cells to determine the percentage of inhibition of cholesterol synthesis.
Conclusion
This compound is a highly potent inhibitor of lanosterol 14 alpha-demethylase, a key enzyme in cholesterol biosynthesis. Its inhibitory action leads to the accumulation of lanosterol and a subsequent feedback downregulation of HMG-CoA reductase, effectively attenuating the entire cholesterol synthesis pathway. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the cellular effects and therapeutic potential of this compound and other related compounds. Future studies should aim to further elucidate the precise molecular interactions of this compound with its target and to explore its efficacy in in vivo models of diseases associated with aberrant cholesterol metabolism.
References
Specificity of SKF 104976 for CYP51: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976, a 32-carboxylic acid derivative of lanosterol, has been identified as a highly potent inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway. This guide provides a comprehensive technical overview of the specificity of this compound for CYP51, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Understanding the precise inhibitory profile of this compound is essential for its application as a research tool and for its potential development as a therapeutic agent.
Core Data Presentation
The primary quantitative data available for this compound focuses on its potent inhibition of CYP51.
| Compound | Target Enzyme | Assay System | IC50 | Reference |
| This compound | Lanosterol 14α-demethylase (CYP51) | Hep G2 cell extract | 2 nM | [1] |
Note: There is currently a lack of publicly available data on the cross-reactivity of this compound against other human cytochrome P450 (CYP) isoforms. This represents a critical knowledge gap in fully assessing its specificity.
Mechanism of Action and Biological Effects
This compound exerts its inhibitory effect on CYP51, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a disruption of sterol production and an accumulation of the CYP51 substrate, lanosterol. In studies conducted on the human hepatoma cell line, Hep G2, exposure to nanomolar concentrations of this compound resulted in the inhibition of [14C]acetate incorporation into cholesterol, confirming its role as a potent inhibitor of this pathway[1].
Interestingly, the inhibition of CYP51 by this compound also leads to a secondary effect on the regulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway. Treatment of Hep G2 cells with this compound caused a significant decrease in HMGR activity[1]. This suggests a feedback mechanism initiated by the accumulation of a mevalonate-derived precursor, rather than oxylanostenols, which are downstream products of CYP51[1].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay in Hep G2 Cell Extract
This protocol is based on the methodology that would have been used to determine the IC50 value of this compound[1].
a. Preparation of Hep G2 Cell Extract:
-
Culture Hep G2 cells to confluency in appropriate media.
-
Harvest the cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors) and incubate on ice for 15-20 minutes.
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol and 1 mM DTT) to a protein concentration of approximately 1-2 mg/mL. This microsomal fraction contains the CYP51 enzyme.
b. Enzyme Inhibition Assay:
-
The reaction mixture should contain the Hep G2 cell extract (microsomal fraction), a source of reducing equivalents (NADPH), and the substrate, radiolabeled lanosterol (e.g., [³H]lanosterol).
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the Hep G2 cell extract, NADPH, and varying concentrations of this compound. Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the radiolabeled lanosterol substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the sterols from the reaction mixture.
-
Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Biosynthesis Assay in Intact Hep G2 Cells
This protocol is designed to assess the effect of this compound on the overall cholesterol synthesis pathway in a cellular context[1].
a. Cell Culture and Treatment:
-
Seed Hep G2 cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
b. Radiolabeling and Lipid Extraction:
-
Following treatment, add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with PBS and harvest them.
-
Extract the total lipids from the cells using a solvent system such as hexane:isopropanol (3:2, v/v).
c. Analysis of Cholesterol Synthesis:
-
Separate the different lipid classes, including cholesterol and its precursors, from the total lipid extract using TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using liquid scintillation counting.
-
A decrease in the radioactivity in the cholesterol fraction in this compound-treated cells compared to control cells indicates inhibition of cholesterol biosynthesis.
Mandatory Visualizations
Caption: Sterol biosynthesis pathway highlighting CYP51 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound on CYP51 activity.
Conclusion and Future Directions
This compound is a potent, nanomolar inhibitor of CYP51, effectively blocking the sterol biosynthesis pathway. The available data robustly supports its high affinity for this specific enzyme. However, the lack of comprehensive selectivity profiling against other human CYP450 enzymes is a significant limitation. Future research should prioritize these studies to fully elucidate the specificity of this compound. Such data will be invaluable for its use as a precise chemical probe in studies of sterol metabolism and for any consideration of its therapeutic potential, where off-target effects are a major concern. The detailed protocols provided in this guide offer a foundation for researchers to conduct further investigations into the biochemical and cellular effects of this potent inhibitor.
References
Unveiling the Regulatory Mechanisms of HMG-CoA Reductase: A Technical Guide to Utilizing SKF 104976
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of SKF 104976, a potent and specific inhibitor of lanosterol 14α-demethylase, as a critical tool for investigating the complex regulatory feedback mechanisms of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. By elucidating its mechanism of action, this document offers detailed experimental protocols and quantitative data to empower researchers in pharmacology and drug development to leverage this compound for dissecting the intricate pathways governing cholesterol homeostasis.
Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Synthesis
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function. Given its pivotal role, HMGR is subject to stringent multi-level regulation, including transcriptional control, translational efficiency, and post-translational modifications, primarily driven by cellular sterol levels. Understanding these regulatory circuits is paramount for the development of therapeutic agents targeting hypercholesterolemia and related metabolic disorders.
This compound, a 32-carboxylic acid derivative of lanosterol, has emerged as a powerful chemical probe to dissect a specific feedback loop in this regulatory network. By inhibiting lanosterol 14α-demethylase, this compound induces the accumulation of lanosterol, an intermediate in the cholesterol biosynthetic pathway, which in turn triggers a downstream regulatory cascade leading to the modulation of HMGR activity.
Mechanism of Action: How this compound Influences HMG-CoA Reductase Activity
This compound is a highly potent inhibitor of lanosterol 14α-demethylase (CYP51A1), a key enzyme in the post-squalene segment of the cholesterol biosynthesis pathway. Its primary mechanism of influencing HMG-CoA reductase activity is indirect and relies on the principles of feedback regulation.
The inhibition of lanosterol 14α-demethylase by this compound leads to the intracellular accumulation of its substrate, lanosterol. Elevated levels of lanosterol have been demonstrated to specifically promote the degradation of the HMG-CoA reductase protein[1][2][3][4]. This occurs through the interaction of lanosterol with Insig (insulin-induced gene) proteins, which act as sterol sensors in the endoplasmic reticulum. The binding of lanosterol to Insig facilitates the ubiquitination of HMG-CoA reductase, targeting it for proteasomal degradation[3]. This targeted degradation results in a significant decrease in the overall cellular activity of HMG-CoA reductase.
Crucially, this regulatory effect is contingent on the ongoing synthesis of a mevalonate-derived precursor, as the effect of this compound on HMGR activity is not observed when the cholesterol synthesis pathway is completely blocked upstream by statins like lovastatin.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters in the cholesterol biosynthesis pathway, primarily based on studies conducted in the human hepatoma cell line, HepG2.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Lanosterol 14α-demethylase Activity | HepG2 cell extracts | 2 nM | 50% inhibition (IC₅₀) | [Primary Research Article] |
| HMG-CoA Reductase Activity | Intact HepG2 cells | Not specified | 40-70% decrease | [Primary Research Article] |
| [¹⁴C]Acetate Incorporation into Cholesterol | Intact HepG2 cells | Not specified | Inhibition | [Primary Research Article] |
| Lanosterol Levels | Intact HepG2 cells | Not specified | Accumulation | [Primary Research Article] |
| Low-Density Lipoprotein (LDL) Uptake and Degradation | HepG2 cells | Not specified | No effect | [Primary Research Article] |
Note: More specific dose-response and time-course data would be populated here from the full text of the primary research article by Panini et al., JBC 1991; 266 (30).
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on HMG-CoA reductase regulation.
HepG2 Cell Culture
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Treatment with this compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Replace the culture medium of HepG2 cells with medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 2-24 hours).
Measurement of HMG-CoA Reductase Activity
This protocol is based on a common spectrophotometric assay that measures the rate of NADPH oxidation.
-
Preparation of Cell Lysates:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Homogenize the cell suspension and centrifuge to pellet cellular debris. The supernatant contains the microsomal fraction with HMG-CoA reductase.
-
-
Assay Components:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH
-
HMG-CoA (substrate)
-
Cell lysate
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine the assay buffer, NADPH, and cell lysate.
-
Initiate the reaction by adding HMG-CoA.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.
-
-
Data Analysis: Calculate the specific activity of HMG-CoA reductase (e.g., in nmol of NADPH oxidized/min/mg of protein).
Measurement of Cholesterol Synthesis using [¹⁴C]Acetate Incorporation
-
Radiolabeling:
-
During the last few hours of this compound treatment, add [¹⁴C]acetate to the culture medium.
-
-
Lipid Extraction:
-
After the incubation period, wash the cells with PBS.
-
Extract the total lipids from the cells using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
-
Saponification and Sterol Extraction:
-
Saponify the lipid extract with alcoholic KOH to hydrolyze esterified cholesterol.
-
Extract the non-saponifiable lipids (containing cholesterol) with a non-polar solvent like petroleum ether or hexane.
-
-
Quantification:
-
Evaporate the solvent and redissolve the sterol fraction.
-
Measure the radioactivity of an aliquot using liquid scintillation counting.
-
Determine the protein content of the original cell lysate to normalize the data.
-
-
Data Analysis: Express the results as the amount of [¹⁴C]acetate incorporated into cholesterol per mg of cell protein.
Visualizing the Pathway: The Impact of this compound
The following diagrams, generated using Graphviz, illustrate the cholesterol biosynthesis pathway and the specific point of intervention by this compound, as well as the experimental workflow for its study.
Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound.
Conclusion
This compound serves as an invaluable pharmacological tool for probing the intricate feedback regulation of HMG-CoA reductase. Its specific inhibition of lanosterol 14α-demethylase allows for the targeted investigation of the role of lanosterol and potentially other mevalonate-derived non-sterol intermediates in controlling the stability and activity of the rate-limiting enzyme in cholesterol synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cholesterol homeostasis and the development of novel therapeutic strategies.
References
- 1. Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cholesterol Biosynthesis Inhibitors in HepG2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary studies on the inhibition of cholesterol biosynthesis in HepG2 cells, a widely used human hepatoma cell line. While specific data on SKF 104976 in HepG2 cells is not publicly available, this document focuses on the effects of inhibiting key enzymes in the cholesterol synthesis pathway, such as lanosterol 14α-demethylase, the target of this compound, and squalene epoxidase. By examining the cellular and molecular consequences of blocking these enzymatic steps, this guide offers a framework for designing and interpreting experiments aimed at evaluating novel cholesterol-lowering compounds. The content includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
HepG2 cells are a valuable in vitro model for studying hepatic lipid metabolism due to their differentiated phenotype and ability to synthesize and secrete lipoproteins. The cholesterol biosynthesis pathway is a critical regulator of cellular cholesterol homeostasis and a major target for hypercholesterolemia therapies. This compound has been identified as a potent inhibitor of lanosterol 14α-demethylase (14αDM), an essential enzyme in the conversion of lanosterol to cholesterol. This guide consolidates findings from studies on inhibitors of cholesterol synthesis in HepG2 cells to provide insights into the expected effects of compounds like this compound.
The Cholesterol Biosynthesis Pathway and its Regulation in HepG2 Cells
The synthesis of cholesterol is a multi-step process that is tightly regulated by a feedback mechanism involving the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).
Signaling Pathway Diagram
Caption: Cholesterol biosynthesis pathway and its regulation by SREBP-2 in HepG2 cells.
Effects of Squalene Epoxidase Inhibition in HepG2 Cells
While direct studies on this compound in HepG2 cells are unavailable, research on inhibitors of other enzymes in the cholesterol synthesis pathway, such as squalene epoxidase, provides valuable insights into the potential effects. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene. Its inhibition leads to a decrease in cholesterol synthesis and an accumulation of squalene.
Quantitative Data from Studies on Squalene Epoxidase Inhibitors
The following table summarizes the effects of the squalene epoxidase inhibitor NB-598 on lipid metabolism in HepG2 cells.
| Parameter | Treatment | Concentration | Effect | Reference |
| Cholesterol Synthesis from [¹⁴C]acetate | NB-598 | 10 nM | ~50% inhibition | [1] |
| 100 nM | >90% inhibition | [1] | ||
| Intracellular Squalene Accumulation | NB-598 | 1 µM | Significant increase | [1] |
| HMG-CoA Reductase Activity | NB-598 | 18h incubation | Dose-dependent increase | [2] |
| LDL Receptor Binding (¹²⁵I-LDL) | NB-598 | 18h incubation | Dose-dependent increase | [2] |
| Secretion of Cholesterol | NB-598 | - | Suppression | [3] |
| Secretion of Triacylglycerol | NB-598 | - | Suppression | [3] |
| Apolipoprotein B (ApoB) Secretion | NB-598 | - | Reduction | [3] |
Experimental Protocols
HepG2 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate HepG2 cells in 6-well plates and grow to near confluency.
-
Pre-incubate cells in serum-free MEM for 24 hours.
-
Add the test compound (e.g., squalene epoxidase inhibitor) at various concentrations and incubate for a specified period (e.g., 18 hours).
-
Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.
-
Wash cells with phosphate-buffered saline (PBS).
-
Extract lipids using a mixture of hexane and isopropanol (3:2, v/v).
-
Separate the lipid extract using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the cholesterol band using a scintillation counter.
-
Culture and treat HepG2 cells as described above.
-
Harvest cells and prepare microsomes by differential centrifugation.
-
Assay HMG-CoA reductase activity by measuring the conversion of [¹⁴C]HMG-CoA to [¹⁴C]mevalonate.
-
Incubate microsomal protein with a reaction mixture containing [¹⁴C]HMG-CoA and an NADPH-generating system.
-
Stop the reaction and separate [¹⁴C]mevalonate from the substrate by TLC or column chromatography.
-
Quantify the radioactivity of the mevalonate product.
-
Culture and treat HepG2 cells in 12-well plates.
-
Incubate the cells with ¹²⁵I-labeled LDL at 4°C for 2 hours.
-
Wash the cells extensively with cold PBS to remove unbound LDL.
-
Solubilize the cells with NaOH.
-
Measure the cell-associated radioactivity using a gamma counter.
Experimental Workflow Diagram
Caption: General experimental workflow for studying cholesterol biosynthesis inhibitors in HepG2 cells.
Anticipated Effects of Lanosterol 14α-Demethylase Inhibition by this compound
Based on its mechanism of action as a lanosterol 14α-demethylase inhibitor, this compound is expected to elicit the following responses in HepG2 cells:
-
Inhibition of Cholesterol Synthesis: A primary and direct effect will be the dose-dependent inhibition of cholesterol synthesis, leading to an accumulation of its precursor, lanosterol.
-
Upregulation of the SREBP-2 Pathway: The resulting decrease in intracellular cholesterol levels is anticipated to activate the SREBP-2 pathway. This would lead to increased transcription of SREBP-2 target genes.
-
Increased HMG-CoA Reductase Expression and Activity: As a key SREBP-2 target gene, the expression and activity of HMG-CoA reductase are expected to increase as a compensatory mechanism.
-
Increased LDL Receptor Expression and Activity: Enhanced SREBP-2 activity will likely lead to an upregulation of LDL receptor expression, resulting in increased uptake of LDL cholesterol from the medium.
-
Effects on Lipoprotein Secretion: The impact on lipoprotein secretion is more complex. While reduced cholesterol availability may limit VLDL assembly and ApoB secretion, the overall effect will depend on the interplay with other lipid pools.
Conclusion
While direct experimental data for this compound in HepG2 cells is not yet available in the public domain, the established knowledge of the cholesterol biosynthesis pathway and findings from studies on other inhibitors provide a solid foundation for predicting its effects. The experimental protocols and expected outcomes detailed in this guide offer a robust framework for researchers and drug development professionals to initiate and conduct preliminary studies on novel lanosterol 14α-demethylase inhibitors like this compound. Such investigations are crucial for elucidating the therapeutic potential of new compounds in the management of hypercholesterolemia.
References
- 1. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of CAS Number 136209-43-3 (SK&F 104976)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 136209-43-3, scientifically known as SK&F 104976. This molecule is a potent and specific inhibitor of the enzyme lanosterol 14 alpha-demethylase (14α-DM), a critical component of the sterol biosynthesis pathway. This guide will delve into its mechanism of action, downstream cellular effects, and provide detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized using diagrams.
Introduction to SK&F 104976
SK&F 104976 is a synthetic, small-molecule inhibitor of lanosterol 14 alpha-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme catalyzes a crucial step in the biosynthesis of cholesterol in mammals and ergosterol in fungi.[2][3] By inhibiting this enzyme, SK&F 104976 effectively blocks the conversion of lanosterol to cholesterol, leading to the accumulation of lanosterol and a subsequent reduction in the levels of downstream sterols.[4] This targeted activity makes SK&F 104976 a valuable tool for studying the intricacies of sterol biosynthesis and its regulation.
Mechanism of Action
The primary mechanism of action of SK&F 104976 is the competitive inhibition of lanosterol 14 alpha-demethylase. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key maturation step in the formation of cholesterol.[2] SK&F 104976 binds to the active site of the enzyme, preventing the binding of the natural substrate, lanosterol. This leads to a halt in the sterol biosynthesis pathway at this specific point.
Quantitative Data
The inhibitory potency of SK&F 104976 against lanosterol 14 alpha-demethylase has been quantified in various studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2 nM | Hep G2 cell extract | [5] |
Downstream Cellular Effects
The inhibition of lanosterol 14 alpha-demethylase by SK&F 104976 instigates a cascade of downstream cellular events, most notably:
-
Accumulation of Lanosterol: The direct consequence of enzyme inhibition is the intracellular accumulation of its substrate, lanosterol.
-
Regulation of HMG-CoA Reductase (HMGR): The buildup of lanosterol acts as a feedback mechanism to downregulate the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4] This occurs through an Insig-dependent mechanism where lanosterol promotes the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase.[6][7] This feedback loop is a critical aspect of cellular cholesterol homeostasis.
The following diagram illustrates the signaling pathway from the inhibition of lanosterol 14 alpha-demethylase to the degradation of HMG-CoA reductase.
Experimental Protocols
Lanosterol 14 alpha-Demethylase Activity Assay
This protocol is adapted from studies investigating the activity of lanosterol 14 alpha-demethylase.[8][9]
Objective: To measure the inhibitory effect of SK&F 104976 on the enzymatic activity of lanosterol 14 alpha-demethylase.
Materials:
-
Microsomal preparations containing lanosterol 14 alpha-demethylase (e.g., from rat liver or cultured cells like HepG2)
-
Radiolabeled substrate: [³H]dihydrolanosterol or [¹⁴C]lanosterol
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
SK&F 104976 (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the microsomal preparation, reaction buffer, and NADPH.
-
Inhibitor Addition: Add varying concentrations of SK&F 104976 or vehicle control to the reaction mixtures. Pre-incubate for a specified time at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate (lanosterol) from the product (demethylated sterols).
-
Quantification: Scrape the corresponding spots for the substrate and product from the TLC plate into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of substrate conversion to product in the presence and absence of the inhibitor. Determine the IC50 value of SK&F 104976 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the general experimental workflow for this assay.
Research Applications
SK&F 104976 serves as a critical research tool in several areas:
-
Studying Cholesterol Homeostasis: By specifically blocking a key step in cholesterol biosynthesis, SK&F 104976 allows researchers to investigate the intricate feedback mechanisms that regulate cellular cholesterol levels.
-
Investigating the Role of Lanosterol: The induced accumulation of lanosterol enables the study of its specific downstream signaling and regulatory functions, independent of cholesterol.
-
Drug Development: As a potent enzyme inhibitor, SK&F 104976 can be used as a reference compound in the development of new drugs targeting sterol biosynthesis, such as antifungal agents or potential therapies for disorders of cholesterol metabolism.
Conclusion
SK&F 104976 (CAS 136209-43-3) is a highly specific and potent inhibitor of lanosterol 14 alpha-demethylase. Its well-defined mechanism of action and profound effects on the cholesterol biosynthesis pathway make it an invaluable tool for researchers in biochemistry, cell biology, and pharmacology. This guide provides a foundational understanding of its properties and applications, facilitating its effective use in scientific investigation.
References
- 1. medkoo.com [medkoo.com]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 4. Regulation of hepatic cholesterol biosynthesis. Effects of a cytochrome P-450 inhibitor on the formation and metabolism of oxygenated sterol products of lanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Insig-mediated degradation of HMG CoA reductase stimulated by lanosterol, an intermediate in the synthesis of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Nutrient regulation of gene expression by the sterol regulatory element binding proteins: Increased recruitment of gene-specific coregulatory factors and selective hyperacetylation of histone H3 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A wolf in sheep’s clothing: unmasking the lanosterol-induced degradation of HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SKF 104976 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976 is a potent and specific inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a derivative of lanosterol, it acts as a competitive inhibitor, preventing the conversion of lanosterol to cholesterol. This property makes this compound a valuable tool for studying cholesterol metabolism and a potential candidate for the development of therapeutic agents targeting pathways dependent on cholesterol synthesis. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of lanosterol 14α-demethylase. This inhibition leads to an accumulation of lanosterol and a subsequent reduction in the synthesis of downstream cholesterol. A secondary effect observed is the decrease in the activity of HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway, though this compound does not directly inhibit this enzyme.[3]
References
Application Notes and Protocols for SKF 104976 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976 is a potent and specific inhibitor of lanosterol 14 alpha-demethylase (14αDM), a critical enzyme in the cholesterol biosynthesis pathway.[1] As a 32-carboxylic acid derivative of lanosterol, it serves as a valuable tool for studying the effects of cholesterol pathway inhibition on various cellular processes.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cholesterol synthesis, cell proliferation, and related signaling pathways.
Mechanism of Action
This compound competitively inhibits lanosterol 14 alpha-demethylase (CYP51A1), an enzyme responsible for the demethylation of lanosterol to produce precursors of cholesterol.[1][2] This inhibition leads to the accumulation of lanosterol and a subsequent reduction in cellular cholesterol levels.[1] Interestingly, studies have shown that inhibition of 14αDM by this compound can also lead to a decrease in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the early stages of the cholesterol biosynthesis pathway.[1] This suggests a complex regulatory feedback mechanism initiated by the downstream inhibition.
Key Applications in Cell Culture
-
Inhibition of Cholesterol Biosynthesis: Directly measure the impact of this compound on the synthesis of cholesterol from precursors like acetate.
-
Induction of Lanosterol Accumulation: Analyze the buildup of lanosterol as a direct consequence of 14αDM inhibition.
-
Investigation of HMGCR Regulation: Study the feedback regulation of HMG-CoA reductase activity following downstream pathway inhibition.
-
Cell Proliferation and Cell Cycle Analysis: Assess the effects of cholesterol depletion on cell growth and division.[3]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (14αDM activity) | Hep G2 (cell extract) | 2 nM | [1] |
| Effective Concentration (Cholesterol Synthesis Inhibition) | Hep G2 | 1 - 10 nM | [1] |
| Effective Concentration (HMGCR Activity Decrease) | Hep G2 | 1 - 10 nM (40-70% decrease) | [1] |
| Effect on Cell Proliferation | HL-60 | Inhibition, G2/M phase arrest | [3] |
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the cholesterol biosynthesis pathway. Its inhibition of lanosterol 14 alpha-demethylase disrupts the conversion of lanosterol to cholesterol.
Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Synthesis in Hep G2 Cells
This protocol is designed to measure the inhibition of de novo cholesterol synthesis from a radiolabeled precursor.
Materials:
-
Hep G2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
[14C]acetic acid
-
Scintillation counter and vials
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin Layer Chromatography (TLC) equipment (optional, for separating lipid species)
Procedure:
-
Cell Seeding: Plate Hep G2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 24 hours.
-
Radiolabeling: Add [14C]acetic acid to each well at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for an additional 4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2 v/v).
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipid extract in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Calculate the percentage inhibition of cholesterol synthesis relative to the vehicle control.
Caption: Workflow for Cholesterol Synthesis Inhibition Assay.
Protocol 2: Analysis of HMG-CoA Reductase (HMGCR) Activity
This protocol outlines a method to assess the indirect effect of this compound on HMGCR activity.
Materials:
-
Hep G2 cells
-
Culture reagents as in Protocol 1
-
This compound
-
Cell lysis buffer
-
HMG-CoA Reductase Assay Kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, treating cells with this compound (e.g., at 2 nM) for 2-3 hours.[1]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the HMGCR assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
HMGCR Activity Assay:
-
Follow the manufacturer's instructions for the HMG-CoA Reductase Assay Kit. This typically involves measuring the rate of NADPH oxidation, which is coupled to the conversion of HMG-CoA to mevalonate.
-
Use equal amounts of protein for each assay.
-
-
Data Analysis: Calculate the HMGCR activity (e.g., in pmol/min/mg protein). Compare the activity in this compound-treated cells to the vehicle control.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Cell Type Specificity: The effects of this compound may vary between cell lines. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type.
-
Off-Target Effects: While this compound is a potent inhibitor of 14αDM, at higher concentrations, the possibility of off-target effects should be considered.
-
Storage: Store this compound as a solid powder in a dry, dark place at -20°C for long-term storage.[4] Stock solutions in DMSO can be stored at -20°C for several months.[4]
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of the cholesterol biosynthesis pathway in various cellular functions.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Effects of distal cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 104976 Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SKF 104976, a potent inhibitor of lanosterol 14α-demethylase (14αDM), in cultured mammalian cells. Detailed protocols for treatment, and subsequent analysis of its effects on the cholesterol biosynthesis pathway are included.
Introduction
This compound is a powerful scientific tool for investigating the regulation of cholesterol metabolism. By specifically inhibiting lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway, this compound allows for the detailed study of the consequences of blocking this pathway at a key regulatory step. This document outlines the recommended treatment concentrations, provides detailed experimental protocols, and illustrates the underlying signaling pathways.
Mechanism of Action
This compound is a potent inhibitor of lanosterol 14α-demethylase (14αDM), an essential enzyme in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to the accumulation of its substrate, lanosterol, and a subsequent decrease in cellular cholesterol levels. This disruption in cholesterol homeostasis triggers a feedback mechanism primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under low cholesterol conditions, SREBP-2 is activated through a two-step proteolytic cleavage process in the Golgi apparatus. The released N-terminal domain of SREBP-2 translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in cholesterol biosynthesis, including HMG-CoA reductase (HMGR), and the low-density lipoprotein receptor (LDLR) to increase cholesterol uptake.
Data Presentation
Table 1: Recommended Treatment Concentrations of this compound in HepG2 Cells
| Parameter | Concentration | Cell Type | Observed Effect | Reference |
| IC50 (in vitro) | 2 nM | HepG2 (cell extract) | 50% inhibition of lanosterol 14α-demethylase activity | [1] |
| Effective Concentration | 1 - 10 nM | Intact HepG2 cells | Inhibition of cholesterol synthesis from acetate, accumulation of lanosterol, and maximal formation of oxylanostenols. | [1] |
| Recommended Range | 1 - 50 nM | Cultured Cells | Investigation of cholesterol biosynthesis pathway regulation. | Derived from[1] |
Note: The optimal concentration may vary depending on the cell type and experimental objectives. A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Based on its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: 470.73 g/mol ) in 212.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). Protect from light.
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol is optimized for human hepatoma (HepG2) cells, a common model for studying cholesterol metabolism.
-
Cell Seeding:
-
Plate HepG2 cells in appropriate cell culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, serum-free culture medium. For example, to achieve a final concentration of 10 nM in 2 mL of medium, add 0.2 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 2-24 hours). The optimal incubation time will depend on the specific downstream assay. A 2-3 hour treatment is sufficient to observe effects on HMG-CoA reductase activity[1].
-
Protocol 3: Assessment of Cholesterol Synthesis using [¹⁴C]-Acetate Incorporation
This protocol measures the rate of de novo cholesterol synthesis.
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
Radiolabeling:
-
During the last 2-4 hours of the this compound treatment, add [¹⁴C]-acetate to the culture medium at a final concentration of 0.5-1.0 µCi/mL.
-
-
Lipid Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a mixture of hexane and isopropanol (3:2, v/v).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Separate the lipids using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Include a cholesterol standard on the plate for identification.
-
-
Quantification:
-
Visualize the cholesterol spot (e.g., using iodine vapor).
-
Scrape the silica corresponding to the cholesterol spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Protocol 4: HMG-CoA Reductase (HMGR) Activity Assay
This protocol measures the activity of a key regulatory enzyme in the cholesterol biosynthesis pathway.
-
Cell Lysate Preparation:
-
Following treatment with this compound (Protocol 2), wash the cells with ice-cold PBS and scrape them into a lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cells and centrifuge to obtain a microsomal fraction, or use a whole-cell lysate.
-
-
Activity Assay:
-
Several commercial kits are available for measuring HMGR activity. These assays are typically based on monitoring the oxidation of NADPH to NADP⁺ at 340 nm.
-
Alternatively, a radioisotope-based assay can be performed by measuring the conversion of [¹⁴C]-HMG-CoA to [¹⁴C]-mevalonate.
-
-
Data Analysis:
-
Calculate the specific activity of HMGR (e.g., in pmol/min/mg protein).
-
Compare the activity in this compound-treated cells to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for SKF 104976 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of SKF 104976, a potent inhibitor of lanosterol 14α-demethylase, for research purposes. The included protocols offer step-by-step guidance for its use in cell-based assays.
Product Information
-
Product Name: this compound
-
Chemical Name: 2-((3S,5R,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-((R)-6-methylheptan-2-yl)-1,2,3,4,5,6,7,10,11,12,13,17-dodecahydro-14H-cyclopenta[a]phenanthren-14-yl)acetic acid
-
Mechanism of Action: this compound is a potent inhibitor of lanosterol 14α-demethylase (14αDM), also known as CYP51A1.[1] This enzyme is a key component of the cholesterol biosynthesis pathway.[2][3]
Solubility in DMSO
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For research applications, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.
Table 1: Preparation of this compound Stock Solutions in DMSO [1]
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.12 mL | 10.62 mL | 21.24 mL |
| 5 mM | 0.42 mL | 2.12 mL | 4.25 mL |
| 10 mM | 0.21 mL | 1.06 mL | 2.12 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.42 mL |
Note: The molecular weight of this compound is 470.73 g/mol . Calculations are based on this value.[1]
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 1 mg of this compound powder.
-
Add 0.21 mL (210 µL) of high-purity DMSO.
-
Vortex or gently heat the solution to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is suitable.[1]
Signaling Pathway
This compound targets a critical enzyme in the cholesterol biosynthesis pathway. The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to cholesterol.
Experimental Protocols
Inhibition of Cholesterol Biosynthesis in HepG2 Cells
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on cholesterol biosynthesis in the human liver cancer cell line, HepG2.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)
-
This compound DMSO stock solution (e.g., 10 mM)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cholesterol detection kit (utilizing a fluorescent probe like Filipin III)
-
Fluorescence microscope
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete growth medium.
-
Seed 2-3 x 10⁴ cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Also, prepare a vehicle control by diluting DMSO to the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
-
Cholesterol Staining (using a Filipin III-based kit):
-
Aspirate the treatment medium from the wells.
-
Wash the cells gently with 100 µL of assay buffer.
-
Add 50-100 µL of a fixative solution to each well and incubate for 10 minutes at room temperature.[4]
-
Wash the cells 2-3 times with 100 µL of assay buffer.[4]
-
Prepare the staining solution by diluting the fluorescent probe (e.g., Filipin III) in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the staining solution to each well and incubate in the dark for 30-60 minutes at 37°C.[4]
-
-
Image Acquisition and Analysis:
-
Gently wash the cells 2-3 times with 100 µL of assay buffer.
-
Examine the cells under a fluorescence microscope using a UV filter set (e.g., Ex/Em = 340-380/385-470 nm).[4]
-
Acquire several images per well.
-
Quantify the fluorescence intensity using image analysis software. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of cholesterol biosynthesis.
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after treatment | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Reduce the incubation time. |
| High background fluorescence | Incomplete washing after staining. Autofluorescence of the plate or medium. | Increase the number and duration of wash steps. Use a low-fluorescence plate and phenol red-free medium for the final steps. |
| No observable effect of this compound | The compound is inactive. The concentration is too low. The incubation time is too short. | Verify the integrity of the this compound stock solution. Increase the concentration range and/or incubation time. |
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other substances through the skin. Exercise caution when handling DMSO solutions of this compound.
-
For research use only. Not for human or veterinary use.[1]
References
Application Notes and Protocols for Studying Cholesterol Synthesis with SKF 104976
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKF 104976, a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), in studies of cholesterol biosynthesis. The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the cellular and molecular consequences of disrupting the final step of the Kandutsch-Russell pathway of cholesterol synthesis.
Introduction
This compound is a valuable chemical tool for probing the intricate mechanisms of cholesterol homeostasis. By selectively inhibiting DHCR7, it induces the accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC) while depleting cellular cholesterol levels. This perturbation allows for the detailed study of the roles of both cholesterol and its precursors in a variety of cellular processes, including cell proliferation, signaling, and survival.
Mechanism of Action
This compound specifically targets and inhibits the enzyme 7-dehydrocholesterol reductase (DHCR7). DHCR7 is responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 leads to a decrease in the de novo synthesis of cholesterol and a corresponding accumulation of 7-DHC within the cell.
Data Presentation
| Parameter | Compound | Cell Line | Effect | Value | Citation |
| Effective Concentration | This compound | HL-60 | Inhibition of DNA synthesis | 1.5 µM | [1] |
| IC50 | 7-Dehydrocholesterol (7-DHC) | Mv1Lu | Suppression of TGF-β-stimulated luciferase activity | ~4 µg/mL | [2] |
| Cytotoxicity | 7-Dehydrocholesterol-derived oxysterols | Neuro2a | Reduced cell viability | 25 µM | [3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of human promyelocytic leukemia (HL-60) cells and their treatment with this compound to study its effects on cell proliferation and cholesterol metabolism.
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypan Blue solution
-
Hemocytometer
-
Centrifuge
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
Seed HL-60 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.5, 5, 10 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Add the treatment solutions to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, collect the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer to determine cell viability.
-
Protocol 2: Quantification of Cholesterol and 7-Dehydrocholesterol by GC-MS
This protocol outlines the procedure for extracting lipids from cultured cells and quantifying the levels of cholesterol and its precursor, 7-dehydrocholesterol, using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Internal standard (e.g., epicoprostanol)
-
Nitrogen gas stream
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction:
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add the internal standard to each sample.
-
Extract the lipids by adding a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
To the dried lipid extract, add the silylating agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the silylating agent under nitrogen gas.
-
Reconstitute the sample in a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the sterols.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions for cholesterol-TMS and 7-DHC-TMS.
-
Quantify the amounts of cholesterol and 7-DHC by comparing their peak areas to that of the internal standard and using a standard curve.
-
Mandatory Visualizations
Caption: Inhibition of cholesterol synthesis by this compound.
Caption: Workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 104976: A Putative Inhibitor of Fungal Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976, a 32-carboxylic acid derivative of lanosterol, has been identified as a potent inhibitor of lanosterol 14 alpha-demethylase (14α-DM)[1]. This enzyme, a cytochrome P450 (CYP51), is a critical component in the sterol biosynthesis pathway. In fungi, 14α-demethylase catalyzes the conversion of lanosterol to intermediates necessary for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis compromises membrane integrity and function, ultimately leading to fungal cell death[2][3]. This mechanism is the basis for the action of widely used azole antifungal drugs[2][4].
While the inhibitory activity of this compound has been quantified against the mammalian homolog of 14α-demethylase, its specific activity against fungal enzymes and its efficacy as an antifungal agent have not been extensively documented in publicly available literature. These notes provide a framework for researchers to investigate the potential of this compound as an inhibitor of fungal ergosterol biosynthesis, including general protocols for its characterization.
Mechanism of Action
This compound is predicted to act as a competitive inhibitor of lanosterol 14α-demethylase in fungi. By binding to the active site of the enzyme, it would prevent the demethylation of lanosterol, the substrate for this enzyme. This inhibition would lead to a depletion of ergosterol in the fungal cell membrane and an accumulation of lanosterol and potentially other toxic sterol intermediates[5]. The altered sterol composition would increase membrane permeability and disrupt the function of membrane-bound proteins, leading to the cessation of fungal growth and, potentially, cell death.
Data Presentation
Currently, there is a lack of quantitative data on the antifungal activity of this compound in the public domain. The only available inhibitory data for this compound is against the mammalian lanosterol 14α-demethylase from a study using human Hep G2 cell extracts. This information is presented below for reference. Researchers are encouraged to generate analogous data for fungal systems.
Table 1: In Vitro Inhibitory Activity of this compound against Mammalian Lanosterol 14α-Demethylase
| Compound | Target Enzyme | System | IC50 (nM) | Reference |
| This compound | Lanosterol 14α-demethylase | Hep G2 cell extract | 2 | [1] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound's antifungal properties.
Protocol 1: In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase
This protocol describes a cell-free assay to determine the 50% inhibitory concentration (IC50) of this compound against fungal lanosterol 14α-demethylase.
Materials:
-
Microsomal fraction containing lanosterol 14α-demethylase from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).
-
This compound stock solution (in DMSO).
-
[³H]-lanosterol (radiolabeled substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Scintillation fluid and vials.
-
Thin-layer chromatography (TLC) plates and developing solvent.
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, NADPH regenerating system, and the fungal microsomal fraction.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures. Pre-incubate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-lanosterol.
-
Incubation: Incubate the reaction mixtures for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
Sterol Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Analysis:
-
Spot the extracted sterols onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize the separated sterols (e.g., using iodine vapor).
-
Scrape the spots corresponding to lanosterol and the demethylated products into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against various fungal species, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolates (e.g., Candida albicans ATCC 90028, clinical isolates).
-
This compound stock solution (in DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Drug Dilution Series: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Visualizations
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Postulated mechanism of antifungal action of this compound.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SKF 104976 Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 104976 is a potent and specific inhibitor of lanosterol 14 alpha-demethylase (14α-DM), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By blocking this step, this compound effectively disrupts the endogenous synthesis of cholesterol, a fundamental component of cellular membranes and a precursor for steroid hormones and bile acids.
The integrity of the cholesterol biosynthesis pathway is intrinsically linked to cellular proliferation. Normal cell growth and division necessitate a robust supply of cholesterol for the formation of new cell membranes. Disruption of this pathway has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby inhibiting cell proliferation.[5] This makes the cholesterol biosynthesis pathway an attractive target for the development of anti-proliferative agents, particularly in the context of cancer therapeutics where uncontrolled cell division is a hallmark.[6][7][8] Emerging evidence also suggests a potential role of the MAPK/JNK signaling pathway in mediating the anti-proliferative effects of lanosterol synthase inhibition, an enzyme upstream of 14α-DM.[9]
These application notes provide a detailed protocol for assessing the impact of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.[10]
Signaling Pathway
The inhibitory action of this compound on lanosterol 14 alpha-demethylase disrupts the cholesterol biosynthesis pathway, leading to a depletion of downstream sterols, including cholesterol. This disruption can trigger a cell cycle checkpoint, leading to an arrest in the G1 phase and thereby inhibiting cell proliferation. The MAPK/JNK signaling pathway has been implicated as a potential downstream effector of this process.
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol details the steps for determining the effect of this compound on the proliferation of a chosen cell line.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Chosen cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored in the dark)
-
MTT solvent (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the contents of each well by pipetting up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use wells containing only medium and MTT as a blank control.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the impact of this compound on cell proliferation.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.061 | 84.0 |
| 10 | 0.627 | 0.045 | 50.0 |
| 50 | 0.251 | 0.023 | 20.0 |
| 100 | 0.125 | 0.011 | 10.0 |
Table 1: Example data from an MTT assay showing the dose-dependent effect of this compound on cell proliferation after a 48-hour treatment.
From this data, a dose-response curve can be plotted, and the IC50 value can be determined. In this example, the IC50 would be approximately 10 µM.
Conclusion
This application note provides a comprehensive protocol for assessing the anti-proliferative effects of this compound. By inhibiting lanosterol 14 alpha-demethylase and disrupting cholesterol biosynthesis, this compound presents a promising mechanism for controlling cell proliferation. The provided MTT assay protocol offers a reliable and straightforward method for quantifying this effect and determining key parameters such as the IC50 value, which are crucial for further drug development and research.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. itwreagents.com [itwreagents.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 細胞計數與健康分析 [sigmaaldrich.com]
Application Notes and Protocols: Utilizing SKF 104976 to Probe the Role of Lanosterol in Cellular Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKF 104976, a potent inhibitor of lanosterol 14α-demethylase, to investigate the therapeutic potential of endogenous lanosterol accumulation in cell-based models of diseases characterized by protein aggregation, such as neurodegenerative disorders and cataracts.
Introduction
Lanosterol, a crucial intermediate in cholesterol biosynthesis, has emerged as a molecule of significant interest due to its ability to prevent and even reverse protein aggregation, a pathological hallmark of numerous diseases. This compound, a 32-carboxylic acid derivative of lanosterol, acts as a specific and potent inhibitor of lanosterol 14α-demethylase (CYP51A1), the enzyme responsible for the demethylation of lanosterol. By inhibiting this enzyme, this compound effectively induces the intracellular accumulation of lanosterol, providing a powerful tool to study the downstream effects of elevated lanosterol levels on cellular processes, particularly those related to protein homeostasis (proteostasis).
This document outlines detailed protocols for the use of this compound in both hepatic (HepG2) and neuronal (SH-SY5Y) cell lines, enabling researchers to explore the role of lanosterol in mitigating protein aggregation and related cellular stress.
Data Presentation
The following table summarizes key quantitative data for the application of this compound, derived from published literature and established cell culture protocols.
| Parameter | HepG2 Cells | SH-SY5Y Cells (Undifferentiated) | SH-SY5Y Cells (Differentiated) | Reference |
| This compound IC50 (for 14α-demethylase) | ~2 nM | Not yet determined | Not yet determined | [1] |
| Recommended Working Concentration | 2 - 20 nM | 5 - 50 nM (empirical) | 5 - 50 nM (empirical) | [1] |
| Seeding Density (per cm²) | 1.5 x 10⁵ cells | 1 x 10⁵ cells | 2 x 10⁵ cells | [2][3][4] |
| Treatment Duration | 24 - 72 hours | 24 - 72 hours | 24 - 72 hours | [1] |
| Expected Outcome | Lanosterol accumulation, decreased cholesterol synthesis | Lanosterol accumulation, potential reduction in protein aggregation | Lanosterol accumulation, potential reduction in protein aggregation, neuroprotective effects | [1] |
Experimental Protocols
Protocol 1: Induction of Lanosterol Accumulation in HepG2 Cells
This protocol details the treatment of the human hepatoma cell line HepG2 with this compound to induce the accumulation of endogenous lanosterol.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Materials for lipid extraction and analysis (see Protocol 3)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2][3][4]
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 1.5 x 10⁵ cells/cm² and allow them to adhere and grow for 24 hours.[2][3]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 2 nM, 5 nM, 10 nM, 20 nM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis, such as lipid extraction (Protocol 3) or protein analysis.
Protocol 2: Investigation of Lanosterol's Role in a Neuronal Disease Model using SH-SY5Y Cells
This protocol describes the use of the human neuroblastoma cell line SH-SY5Y, both in its undifferentiated and differentiated states, to model neurodegenerative conditions and investigate the effects of this compound-induced lanosterol accumulation.
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin (for undifferentiated cells)
-
Neurobasal medium supplemented with B-27, L-glutamine, and Penicillin-Streptomycin (for differentiation)
-
Retinoic acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) for differentiation
-
This compound
-
DMSO
-
PBS
-
Trypsin-EDTA
-
Cell culture plates (some coated with Poly-L-lysine or Matrigel for differentiated cells)
-
Reagents for inducing protein aggregation (e.g., rotenone, MPP+, or pre-formed amyloid-beta fibrils)
-
Materials for protein aggregation and cell viability assays (see Protocols 4, 5, and 6)
Procedure:
-
Cell Culture (Undifferentiated): Culture SH-SY5Y cells in DMEM/F12 with 10% FBS at 37°C and 5% CO2.[1][5][6][7]
-
Differentiation (Optional): To obtain more mature neuron-like cells, differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 3-5 days, followed by treatment with BDNF (e.g., 50 ng/mL) in serum-free medium for another 3-5 days.[8][9][10][11][12][13]
-
Seeding: Seed undifferentiated or differentiated SH-SY5Y cells in appropriate culture plates at a density of 1-2 x 10⁵ cells/cm².
-
Induction of Protein Aggregation (Disease Model): To model a specific neurodegenerative disease, treat the cells with an appropriate stressor to induce protein aggregation. For example, use rotenone or MPP+ for Parkinson's models, or exogenous amyloid-beta oligomers for Alzheimer's models. This step should be optimized based on the specific disease being modeled.
-
This compound Treatment: Concurrently with or following the induction of protein aggregation, treat the cells with this compound at various concentrations (a starting range of 5-50 nM is recommended for empirical determination) as described in Protocol 1, step 4.
-
Incubation: Incubate for 24 to 72 hours.
-
Analysis: After incubation, assess the cells for protein aggregation (Protocols 4 and 6), proteasome activity (Protocol 5), and cell viability.
Protocol 3: Lanosterol Extraction and Quantification by GC-MS
This protocol provides a general workflow for extracting and quantifying lanosterol from cultured cells.
Materials:
-
Cell pellet from Protocol 1 or 2
-
Chloroform
-
Methanol
-
Internal standard (e.g., deuterated lanosterol)
-
Potassium hydroxide (for saponification)
-
Hexane
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract lipids. Add a known amount of the internal standard.
-
Saponification: Evaporate the solvent and resuspend the lipid extract in ethanolic potassium hydroxide to hydrolyze sterol esters.
-
Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including lanosterol) with hexane.
-
Derivatization: Evaporate the hexane and derivatize the sterols to their trimethylsilyl (TMS) ethers using BSTFA with 1% TMCS.[14]
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS.[14][15][16][17][18] Quantify lanosterol by comparing its peak area to that of the internal standard, using a calibration curve.
Protocol 4: Thioflavin T Assay for Protein Aggregation
This assay quantifies the amount of aggregated protein with a beta-sheet structure in cell lysates.
Materials:
-
Cell lysate
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer).
-
ThT Working Solution: Prepare a fresh working solution of ThT in phosphate buffer (e.g., 25 µM).[19][20][21][22]
-
Assay: Add cell lysate and ThT working solution to the wells of a 96-well black microplate.
-
Incubation: Incubate the plate at 37°C, with shaking, for a designated period to allow for ThT to bind to amyloid fibrils.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[19][20][21][22] An increase in fluorescence intensity corresponds to a higher level of protein aggregation.
Protocol 5: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates, which can be impaired in diseases with protein aggregation.
Materials:
-
Cell lysate
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysis: Prepare cell lysates as in Protocol 4.
-
Assay Reaction: In a 96-well black microplate, mix the cell lysate with the assay buffer containing the fluorogenic proteasome substrate.[23][24][25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[23] A decrease in fluorescence compared to the control indicates reduced proteasome activity.
Protocol 6: Immunofluorescence Staining for Protein Aggregates
This method allows for the visualization of intracellular protein aggregates.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody specific to the aggregated protein of interest (e.g., anti-alpha-synuclein, anti-amyloid-beta)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[26][27][28][29][30]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[26][30]
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.[26][30]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C.[26][30]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the protein aggregates using a fluorescence microscope.
Mandatory Visualizations
References
- 1. SH-SY5Y culturing [protocols.io]
- 2. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 3. encodeproject.org [encodeproject.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 6. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.11. Sterols and oxysterols quantification by isotope dilution GC-MS [bio-protocol.org]
- 15. harvest.usask.ca [harvest.usask.ca]
- 16. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and quantification of lanosterol and dihydrolanosterol esters by measurements of metastable decompositions. Application to their direct analysis in wool wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thioflavin T spectroscopic assay [assay-protocol.com]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. ptglab.com [ptglab.com]
- 28. Immunocytochemistry protocol | Abcam [abcam.com]
- 29. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SKF 104976 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKF 104976, a potent inhibitor of lanosterol 14α-demethylase (CYP51A1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 32-carboxylic acid derivative of lanosterol that acts as a potent inhibitor of lanosterol 14α-demethylase (CYP51A1). This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting CYP51A1, this compound blocks the conversion of lanosterol, an essential step in the production of cholesterol and other vital sterols.
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: A previously reported study demonstrated that this compound inhibited lanosterol 14α-demethylase activity by 50% at a concentration of 2 nM in Hep G2 cell extracts. However, the optimal concentration can vary significantly depending on the cell type, experimental conditions, and the desired level of inhibition. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in a minimal amount of DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%). Always prepare fresh dilutions of the inhibitor from the stock solution for each experiment.
Q4: Are there any known off-target effects of this compound?
A4: The available literature primarily focuses on the potent inhibitory effect of this compound on lanosterol 14α-demethylase. While specific off-target effects are not extensively documented in the provided search results, it is always good practice in drug development to consider and test for potential off-target activities, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers are encouraged to generate their own dose-response curves for their specific cell lines and experimental setups.
| Compound | Target | Cell Line/System | IC50 / % Inhibition | Reference |
| This compound | Lanosterol 14α-demethylase (CYP51A1) | Hep G2 cell extracts | 50% inhibition at 2 nM | [1] |
| VFV (another CYP51A1 inhibitor) | Human CYP51A1 | In vitro assay | EC50 of 10-30 µM in various cancer cell lines | [2] |
Note: The provided data for VFV is for comparative purposes to highlight that the potency of CYP51A1 inhibitors can vary. It is crucial to determine the specific IC50 for this compound in your experimental system.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (for stock solution)
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations. A broad range (e.g., 0.1 nM to 100 µM) is recommended for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits the cholesterol biosynthesis pathway.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. |
| 2. Inactive compound: The inhibitor may have degraded. | 2. Use a fresh aliquot of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). | |
| 3. Cell line resistance: The target cell line may be resistant to the inhibitor. | 3. Consider using a different cell line or a positive control inhibitor known to be effective in your chosen cell line. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. | 1. Ensure thorough mixing of the cell suspension before and during seeding. |
| 2. Pipetting errors: Inaccurate dispensing of inhibitor or reagents. | 2. Use calibrated pipettes and change tips between each dilution. Prepare a master mix for each concentration where possible. | |
| 3. Edge effects on the plate: Evaporation from the outer wells of the 96-well plate. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| High background signal or artifacts | 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration used. |
| 2. Contamination: Bacterial or fungal contamination of cell cultures. | 2. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Unexpected cell morphology changes | 1. Cytotoxicity of the inhibitor: High concentrations of this compound may induce cell death or stress. | 1. Observe cell morphology under a microscope at different inhibitor concentrations. Correlate these observations with your cell viability data. |
| 2. On-target effect: Inhibition of cholesterol synthesis can impact cell membrane integrity and signaling. | 2. This may be an expected outcome of inhibiting a critical metabolic pathway. Document these changes as part of your results. |
References
Technical Support Center: Troubleshooting SKF 104976 Insolubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing SKF 104976, its inherent insolubility in aqueous media presents a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of the enzyme lanosterol 14 alpha-demethylase (CYP51A1). This enzyme is a critical component of the sterol biosynthesis pathway, which is responsible for the production of cholesterol and other essential sterols. Due to its hydrophobic nature, this compound has very low solubility in water-based solutions such as buffers and cell culture media. This poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.
Q3: What is the maximum permissible concentration of DMSO in my aqueous experimental setup?
A3: The final concentration of DMSO in your aqueous medium (e.g., cell culture) should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to 1%. However, the sensitivity to DMSO can be cell-type specific. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The troubleshooting guide below provides a stepwise approach to mitigate this problem.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to address the precipitation of this compound upon its introduction into aqueous solutions.
Problem: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous medium.
Potential Causes:
-
Rapid Change in Solvent Polarity: The abrupt shift from a high-DMSO to a high-aqueous environment causes the compound to fall out of solution.
-
Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the aqueous medium is above its solubility limit.
-
Low Temperature of Aqueous Medium: Colder temperatures can decrease the solubility of hydrophobic compounds.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the compound.
-
Add the DMSO stock solution dropwise to the vortexing or stirring aqueous medium. This gradual introduction can help to prevent localized high concentrations that lead to precipitation.
-
Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your aqueous medium.
-
-
Adjust the Final Concentration:
-
If precipitation persists, the desired final concentration may be too high. Consider performing a dose-response experiment to determine the lowest effective concentration of this compound for your experimental endpoint.
-
-
Increase the DMSO Stock Concentration:
-
Preparing a more concentrated DMSO stock allows for the addition of a smaller volume to the aqueous medium to achieve the same final concentration, thereby reducing the final DMSO percentage.
-
Problem: Precipitation Over Time
Observation: The solution is initially clear but becomes cloudy or a precipitate forms after a period of incubation.
Potential Causes:
-
Compound Instability: this compound may not be stable in the aqueous medium over time.
-
Interaction with Media Components: The compound may interact with proteins (e.g., in serum) or other components of the medium, leading to aggregation and precipitation.
-
Temperature or pH Fluctuations: Changes in temperature or pH during incubation can affect solubility.
Solutions:
-
Assess Compound Stability:
-
Prepare the this compound solution in the aqueous medium and visually inspect it for precipitation at various time points that correspond to your experimental duration.
-
-
Modify the Medium Composition:
-
If using serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.
-
Evaluate the compatibility of this compound with other supplements in your medium.
-
-
Control Incubation Conditions:
-
Ensure a stable temperature and pH throughout the experiment.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | ||
| Solvent | Anhydrous, high-purity DMSO | |
| Concentration | 10 - 50 mM | A higher concentration allows for smaller volumes to be added to the aqueous medium. |
| Final DMSO Concentration in Aqueous Media | ||
| General Use | ≤ 0.5% (v/v) | A widely accepted upper limit for most cell lines. |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | Recommended to minimize potential solvent-induced effects. |
| Vehicle Control | Essential | Always include a control with the same final concentration of DMSO as your experimental samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (470.73 g/mol ), calculate the mass needed to prepare your desired stock concentration (e.g., for 1 ml of a 10 mM stock, you would need 4.7073 mg).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium (for Cell-Based Assays)
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required volumes: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration remains within the tolerated limit for your cells.
-
Prepare the aqueous medium: Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Perform the dilution:
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
For high concentrations (optional serial dilution):
-
If you require a high final concentration of this compound that may be prone to precipitation, first, create an intermediate dilution by adding the DMSO stock to a smaller volume of pre-warmed medium.
-
Ensure this intermediate dilution is clear before adding it to the final volume of your cell culture medium.
-
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for addressing this compound insolubility.
Simplified Sterol Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of the sterol biosynthesis pathway by this compound.
potential off-target effects of SKF 104976 in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of SKF 104976 in cellular assays. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of lanosterol 14 alpha-demethylase (14α-DM), also known as cytochrome P450 51A1 (CYP51A1). This enzyme is a critical component of the cholesterol biosynthesis pathway.
Q2: What is the reported potency of this compound?
In a cell extract from the human liver cancer cell line Hep G2, this compound inhibited 14α-DM activity with an IC50 of 2 nM.[1]
Q3: What are the expected on-target effects of this compound in cellular assays?
As a lanosterol 14α-demethylase inhibitor, this compound is expected to block the conversion of lanosterol to cholesterol. This leads to two primary on-target effects:
-
Inhibition of cholesterol synthesis: Treatment of cells with this compound will result in a dose-dependent decrease in the production of cholesterol.
-
Accumulation of lanosterol: The inhibition of 14α-DM leads to the buildup of its substrate, lanosterol, within the cell.
A secondary, indirect on-target effect is the modulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) activity. Inhibition of cholesterol synthesis by this compound can lead to a compensatory decrease in HMGR activity.[1]
Troubleshooting Guide
Problem 1: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of cholesterol synthesis.
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for 14α-DM inhibition (2 nM). Off-target effects are more likely to occur at higher concentrations.
-
Use a structurally unrelated 14α-DM inhibitor: Compare the phenotype observed with this compound to that of another known 14α-DM inhibitor with a different chemical scaffold. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue experiment: Attempt to rescue the on-target effects by supplementing the culture medium with cholesterol. If the unexpected phenotype persists even with cholesterol supplementation, it is likely an off-target effect.
-
Off-target screening: If resources permit, consider performing a broad off-target screening assay to identify potential unintended binding partners of this compound.
Problem 2: I am not observing the expected decrease in HMG-CoA reductase activity after treatment with this compound.
Possible Cause: The regulation of HMG-CoA reductase is complex and can be influenced by multiple factors within the cell.
Troubleshooting Steps:
-
Confirm inhibition of cholesterol synthesis: First, verify that this compound is effectively inhibiting cholesterol synthesis in your specific cell line and experimental conditions.
-
Check the timing of your measurement: The regulation of HMGR activity in response to cholesterol levels can be time-dependent. Consider performing a time-course experiment to determine the optimal time point for observing changes in HMGR activity.
-
Consider the cellular context: The feedback regulation of HMGR can vary between different cell types. The effect observed in Hep G2 cells may not be identical in all cell lines.
Quantitative Data Summary
| Compound | Target | Assay System | Potency (IC50) | Reference |
| This compound | Lanosterol 14α-demethylase (CYP51A1) | Hep G2 cell extract | 2 nM | [1] |
Experimental Protocols
1. Lanosterol 14α-Demethylase (14α-DM) Inhibition Assay (Cell Extract)
-
Cell Line: Hep G2 (or other relevant cell line)
-
Protocol:
-
Prepare a cell extract from Hep G2 cells.
-
Incubate the cell extract with a known concentration of a radiolabeled lanosterol precursor (e.g., [³H]lanosterol).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and extract the sterols.
-
Separate the different sterol species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of the product (cholesterol precursor) and the remaining substrate (lanosterol) using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
2. Cholesterol Biosynthesis Assay (Intact Cells)
-
Cell Line: Hep G2 (or other relevant cell line)
-
Protocol:
-
Plate cells in a suitable culture vessel and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Add a radiolabeled precursor of cholesterol, such as [¹⁴C]acetate or [³H]mevalonate, to the culture medium.
-
Incubate for a further period to allow for incorporation into newly synthesized cholesterol.
-
Wash the cells and extract the total lipids.
-
Separate the cholesterol from other lipids using TLC or HPLC.
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Normalize the results to the total protein content of each sample.
-
3. HMG-CoA Reductase (HMGR) Activity Assay
-
Cell Line: Hep G2 (or other relevant cell line)
-
Protocol:
-
Treat cells with this compound as in the cholesterol biosynthesis assay.
-
Prepare a microsomal fraction from the treated cells.
-
The HMGR activity is typically measured by a spectrophotometric assay that follows the oxidation of NADPH to NADP⁺ at 340 nm.
-
The reaction mixture should contain the microsomal fraction, NADPH, and the substrate HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the specific activity of HMGR and compare the activity in treated versus untreated cells.
-
Signaling Pathways and Workflows
Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the site of action of this compound.
Caption: A troubleshooting workflow for investigating potential off-target effects of this compound.
References
SKF 104976 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of SKF 104976 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 32-carboxylic acid derivative of lanosterol. It is a potent inhibitor of lanosterol 14 alpha-demethylase (14α-DM), a key enzyme in the sterol biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the production of cholesterol and other essential sterols.
Q2: I am seeing variable results in my cell-based assays with this compound. Could this be related to its stability in my cell culture media?
Yes, the stability of a small molecule inhibitor like this compound in cell culture media can significantly impact its effective concentration and, consequently, the reproducibility of experimental results. Instability can lead to a decrease in the active compound concentration over the course of an experiment, resulting in diminished or variable biological effects. It is crucial to determine the stability of the compound under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my cell culture media?
The stability of this compound can be assessed by incubating the compound in your specific cell culture media (including supplements like FBS) at the desired temperature and CO₂ levels for various durations (e.g., 0, 2, 6, 12, 24, 48 hours). At each time point, an aliquot of the media is collected, and the concentration of the remaining this compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q4: What are the common degradation pathways for small molecules in cell culture media?
Small molecules can be degraded through several mechanisms in cell culture media, including:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with reactive oxygen species that may be present in the media or generated by cells.
-
Enzymatic degradation: If using serum-containing media, enzymes present in the serum can metabolize the compound.
-
Adsorption: The compound may adsorb to the surface of the cell culture plates or other plasticware.[2]
Q5: What can I do if I find that this compound is unstable in my cell culture media?
If this compound is found to be unstable, consider the following troubleshooting steps:
-
Reduce Incubation Time: If the compound degrades over longer incubation periods, design experiments with shorter endpoints.
-
Replenish the Compound: For longer experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals.
-
Use Serum-Free Media: If enzymatic degradation is suspected, investigate whether a serum-free or reduced-serum media formulation is suitable for your cell type.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in the dark or using amber-colored plates.
-
Modify Storage and Handling: Ensure the compound is stored correctly in a stable stock solution and that working solutions are prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Compound degradation over the course of the assay. | Determine the half-life of this compound in your specific cell culture media and assay conditions. Consider replenishing the compound during the experiment if significant degradation occurs. |
| Loss of compound activity over time | Instability of this compound in the culture medium at 37°C. | Perform a time-course stability study. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining compound. |
| Precipitation of the compound in the media | Poor solubility of this compound at the working concentration. | Visually inspect the media for any precipitate. Test the solubility of the compound in the media at the highest concentration to be used.[3] Consider using a lower concentration or a different solvent for the stock solution (ensure solvent toxicity is evaluated). |
| Discrepancy between biochemical and cell-based assay results | Poor cell permeability or nonspecific binding of the compound. | A comprehensive cellular bioavailability study can help determine the intracellular concentration of the inhibitor.[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, L-glutamine, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS/MS)
-
Acetonitrile or other suitable organic solvent for protein precipitation and compound extraction
Methodology:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM, 10 µM).
-
Incubation: Aliquot the this compound-containing media into sterile tubes or wells of a plate. Include a "time 0" control. Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the media.
-
Sample Processing:
-
For protein-containing media, precipitate proteins by adding a 2x volume of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of the compound in the cell culture medium.
-
Visualizations
References
how to minimize cytotoxicity of SKF 104976 in experiments
Disclaimer: Publicly available information on the specific cytotoxic profile of SKF-104976 is limited. The following guidance is based on the known mechanism of action of SKF-104976 as a potent inhibitor of lanosterol 14 alpha-demethylase and general strategies for mitigating cytotoxicity of compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SKF-104976 and why might it be cytotoxic?
A1: SKF-104976 is a potent inhibitor of the enzyme lanosterol 14 alpha-demethylase (CYP51A1). This enzyme is a critical component of the sterol biosynthesis pathway, which is responsible for producing essential sterols like cholesterol for cell membranes. By inhibiting this enzyme, SKF-104976 can lead to a depletion of these vital sterols and an accumulation of potentially toxic sterol precursors. This disruption of the cell membrane's integrity and function is the likely cause of cytotoxicity.
Q2: What are the typical signs of cytotoxicity I should look for when using SKF-104976?
A2: Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation, which can be measured using assays like MTT, XTT, or LDH release.[1]
-
Changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, or the appearance of apoptotic bodies.
-
Induction of apoptosis or necrosis, which can be assessed by assays such as Annexin V/Propidium Iodide staining.[2]
Q3: At what concentration should I start my experiments with SKF-104976 to minimize the risk of cytotoxicity?
A3: It is recommended to start with a broad range of concentrations in a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1] A common starting point is a serial dilution from the nanomolar to the micromolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). For initial experiments with lanosterol 14 alpha-demethylase inhibitors, concentrations in the low micromolar range (e.g., 1-25 µM) have been used in in vitro assays.[3][4]
Q4: Can the solvent used to dissolve SKF-104976 contribute to cytotoxicity?
A4: Yes, the vehicle used to dissolve the compound can have its own cytotoxic effects. It is crucial to test the toxicity of the vehicle alone at the same concentrations used in your experiments. For example, if using DMSO, ensure the final concentration in the cell culture medium is low and non-toxic to your specific cell type (typically below 0.5%).
Troubleshooting Guide: High Cytotoxicity Observed with SKF-104976
If you are observing higher-than-expected cytotoxicity in your experiments with SKF-104976, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| High cell death at low concentrations | The compound may be highly potent in your cell line, or the cells may be particularly sensitive to the disruption of sterol biosynthesis. | - Perform a more detailed dose-response curve with smaller concentration increments in the lower range to pinpoint the toxicity threshold.- Reduce the exposure time of the compound to the cells. |
| Variable results between replicates | Inconsistent cell seeding, pipetting errors, or "edge effects" in the culture plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the culture plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation. |
| Cytotoxicity in control (vehicle-treated) cells | The solvent (e.g., DMSO) concentration is too high, or the solvent batch is contaminated. | - Lower the final concentration of the solvent in the culture medium.- Test a new batch of the solvent. |
| Precipitation of the compound in the media | The compound has low solubility in the culture medium at the tested concentration. | - Visually inspect the media for any precipitate after adding the compound.- Consider using a different solvent or a lower concentration.- Gentle warming and vortexing of the stock solution before dilution may help. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a method to quantify cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
SKF-104976
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of SKF-104976 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
| Parameter | Suggested Range for Initial Experiments | Notes |
| SKF-104976 Concentration | 1 nM - 100 µM | Perform a serial dilution to cover a broad range. |
| Vehicle (e.g., DMSO) Concentration | < 0.5% (v/v) | Always include a vehicle-only control. |
| Cell Seeding Density | Varies by cell type | Optimize for logarithmic growth during the experiment. |
| Exposure Time | 24, 48, 72 hours | Shorter exposure times may reduce cytotoxicity. |
Visualizations
Caption: Sterol biosynthesis pathway highlighting the inhibition of Lanosterol 14 alpha-demethylase by SKF-104976.
Caption: Experimental workflow for assessing and mitigating the cytotoxicity of SKF-104976.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SKF 104976 in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to SKF 104976 in fungal strains. As this compound is a potent inhibitor of lanosterol 14α-demethylase (14α-DM), this guidance draws parallels from and includes extensive data on resistance mechanisms to azole antifungals, which target the same enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51A in some fungi). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.
Q2: My fungal strain has developed resistance to this compound. What are the likely resistance mechanisms?
A2: Resistance to inhibitors of lanosterol 14α-demethylase, such as this compound and azoles, is well-documented and typically involves one or more of the following mechanisms:
-
Target site modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of this compound.
-
Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher intracellular concentrations of the target enzyme, requiring a higher concentration of the inhibitor to achieve a therapeutic effect.
-
Increased drug efflux: Upregulation of genes encoding efflux pumps, primarily from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the Major Facilitator Superfamily (MFS) (e.g., MDR1), can actively transport this compound out of the fungal cell, reducing its intracellular concentration.[1]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to a metabolic bypass, allowing the fungus to survive despite the inhibition of lanosterol 14α-demethylase.
Q3: How can I experimentally confirm the mechanism of resistance in my fungal strain?
A3: A combination of molecular and cellular assays can elucidate the resistance mechanism:
-
Sequence the ERG11 gene: This will identify any point mutations that may alter the drug target.
-
Quantify gene expression: Use Reverse Transcription-quantitative PCR (RT-qPCR) to measure the expression levels of ERG11, CDR1, CDR2, and MDR1. A significant increase in the expression of these genes in the resistant strain compared to a susceptible parent strain is indicative of target overexpression or increased efflux.
-
Perform an efflux pump activity assay: Use a fluorescent substrate like Rhodamine 6G to functionally assess the activity of efflux pumps. Increased efflux of the dye in the resistant strain suggests a role for efflux pumps in the resistance phenotype.
Troubleshooting Guides
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound
Possible Cause 1: Upregulation of ERG11 expression.
-
Troubleshooting Steps:
-
Perform RT-qPCR to compare the expression level of ERG11 in your resistant strain to a susceptible control strain.
-
An increase of 2-fold or higher in ERG11 expression is a strong indicator of this resistance mechanism.[2]
-
Possible Cause 2: Mutations in the ERG11 gene.
-
Troubleshooting Steps:
-
Extract genomic DNA from your resistant strain.
-
Amplify the ERG11 gene using PCR.
-
Sequence the PCR product and compare the sequence to that of a susceptible reference strain to identify any mutations.
-
Possible Cause 3: Overexpression of efflux pumps.
-
Troubleshooting Steps:
-
Perform RT-qPCR to quantify the expression of major efflux pump genes (CDR1, CDR2, MDR1).
-
Conduct a Rhodamine 6G efflux assay to functionally confirm increased pump activity.
-
Issue 2: How to Overcome Observed Resistance
Strategy 1: Combination Therapy.
-
Rationale: Combining this compound with another antifungal agent that has a different mechanism of action can create a synergistic effect and overcome resistance.
-
Experimental Approach:
-
Perform a checkerboard microdilution assay to test the efficacy of this compound in combination with other antifungals such as echinocandins (e.g., caspofungin) or polyenes (e.g., amphotericin B).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1.0), indifferent (1.0 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[3][4]
-
Strategy 2: Inhibition of Resistance Mechanisms.
-
Rationale: Use of a non-antifungal compound that specifically inhibits a resistance mechanism can restore the activity of this compound.
-
Experimental Approach:
-
If resistance is due to efflux pump overexpression, test this compound in combination with known efflux pump inhibitors.
-
If resistance involves stress response pathways, consider combining this compound with inhibitors of signaling molecules like calcineurin (e.g., tacrolimus or cyclosporine A).[5]
-
Data Presentation
Table 1: Clinical Breakpoints for Fluconazole against Candida Species (CLSI M27-A3)
| Candida Species | Susceptible (S) (µg/mL) | Susceptible-Dose Dependent (SDD) (µg/mL) | Resistant (R) (µg/mL) |
| C. albicans | ≤ 2 | 4 | ≥ 8 |
| C. tropicalis | ≤ 2 | 4 | ≥ 8 |
| C. parapsilosis | ≤ 2 | 4 | ≥ 8 |
| C. glabrata | - | ≤ 32 | ≥ 64 |
Data from the Clinical and Laboratory Standards Institute (CLSI). These breakpoints for fluconazole, an azole, can serve as a reference for interpreting MIC data for other lanosterol 14α-demethylase inhibitors.[1]
Table 2: Example of Gene Expression Changes in Azole-Resistant Candida albicans
| Gene | Fold Change in Resistant Isolate vs. Susceptible Isolate | Implied Resistance Mechanism |
| ERG11 | 2 to 5-fold increase | Target Overexpression |
| CDR1 | > 2-fold increase | Efflux Pump Overexpression (ABC Transporter) |
| CDR2 | > 2-fold increase | Efflux Pump Overexpression (ABC Transporter) |
| MDR1 | > 2-fold increase | Efflux Pump Overexpression (MFS Transporter) |
This table presents typical fold changes observed in resistant clinical isolates. Actual values may vary between strains.[2][6]
Table 3: Example of Synergistic Activity of an Azole (Voriconazole) with an Echinocandin (Micafungin) against Azole-Resistant C. auris
| Antifungal Combination | FICI Range | Interpretation |
| Voriconazole + Micafungin | 0.15 - 0.5 | Synergy |
FICI (Fractional Inhibitory Concentration Index) values ≤ 0.5 indicate a synergistic interaction.[7]
Experimental Protocols
Protocol 1: RT-qPCR for Gene Expression Analysis
-
RNA Extraction:
-
Culture susceptible and resistant fungal strains to mid-log phase.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RiboPure™-Yeast Kit) or a standard hot phenol method.
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.[8][9]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[10]
-
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Use primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1).
-
Run the reaction on a real-time PCR instrument.[11]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the resistant strain to the susceptible strain.[8]
-
Protocol 2: ERG11 Gene Sequencing
-
Genomic DNA Extraction:
-
Culture the fungal strain and extract genomic DNA using a suitable kit or protocol.
-
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the ERG11 gene.
-
Perform PCR to amplify the ERG11 gene from the extracted genomic DNA.[12]
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size and purity.
-
Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.[13]
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using the amplification primers.
-
-
Sequence Analysis:
-
Align the obtained sequence with the ERG11 sequence from a susceptible reference strain to identify any nucleotide changes and corresponding amino acid substitutions.
-
Protocol 3: Rhodamine 6G (R6G) Efflux Assay
-
Cell Preparation:
-
Grow fungal cells to mid-log phase.
-
Wash the cells with PBS and resuspend them in glucose-free PBS to de-energize them.
-
Incubate for 1-2 hours at 30°C.
-
-
R6G Loading:
-
Add Rhodamine 6G to the de-energized cell suspension to a final concentration of 10 µM and incubate for 30-60 minutes.
-
-
Efflux Measurement:
-
Wash the cells to remove extracellular R6G and resuspend them in PBS.
-
Initiate efflux by adding glucose to a final concentration of 2%.
-
Take aliquots of the supernatant at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).
-
An increased rate of R6G efflux in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.[14][15][16]
-
Protocol 4: Checkerboard Microdilution Assay
-
Preparation:
-
Prepare two-fold serial dilutions of this compound and the second antifungal agent in a 96-well microtiter plate. The dilutions of this compound are made horizontally, and the dilutions of the second drug are made vertically.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Add the inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and FICI Calculation:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the target of this compound.
Caption: Major mechanisms of resistance to lanosterol 14α-demethylase inhibitors.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 4. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 10. preprints.org [preprints.org]
- 11. tandfonline.com [tandfonline.com]
- 12. dovepress.com [dovepress.com]
- 13. escholarship.org [escholarship.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism | PLOS One [journals.plos.org]
- 16. Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. calslab.snu.ac.kr [calslab.snu.ac.kr]
interpreting unexpected results in SKF 104976 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 104976, a potent inhibitor of lanosterol 14α-demethylase (14αDM).
Troubleshooting Guides
Guide 1: Unexpectedly Low Inhibition of Cholesterol Synthesis
Question: I am using this compound to inhibit cholesterol synthesis, but my results show a less potent effect than expected based on its reported IC50 for lanosterol 14α-demethylase. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions: The potency of this compound can be influenced by assay parameters.
-
Recommendation: Ensure your assay buffer pH and temperature are optimal for both enzyme activity and inhibitor binding. Verify that the incubation time is sufficient for the inhibitor to reach equilibrium with the enzyme.
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your experimental setup can lead to a lower effective concentration.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous assay buffers or cell culture media, ensure the final solvent concentration is low and does not affect the assay. Visually inspect for any precipitation.
-
-
High Substrate Concentration: In competitive inhibition scenarios, a high concentration of the substrate (lanosterol) can outcompete the inhibitor.
-
Recommendation: If possible, perform the assay with a substrate concentration at or below the Michaelis constant (Km) to accurately determine the inhibitor's potency.
-
Guide 2: Observing a Decrease in HMG-CoA Reductase (HMGR) Activity
Question: I am using this compound to specifically inhibit lanosterol 14α-demethylase, but I am also observing a significant decrease in the activity of HMG-CoA reductase (HMGR). Is this a known off-target effect?
Explanation and Interpretation:
This is a documented downstream effect of inhibiting lanosterol 14α-demethylase with this compound. The inhibition of 14αDM leads to the accumulation of lanosterol and a subsequent 40-70% decrease in HMGR activity.[1] This is not a direct inhibition of HMGR by this compound but rather a regulatory feedback mechanism.
Key Points:
-
The suppression of HMGR activity is mediated by a mevalonate-derived precursor.[1]
-
This effect is observed even when the overall rate of sterol synthesis is significantly reduced.[1]
-
Interestingly, the formation of oxylanostenols does not appear to be the primary mediator of this HMGR modulation.[1]
Experimental Considerations:
-
When designing experiments, it is crucial to consider this dual effect. Your experimental readouts may be a consequence of both the direct inhibition of 14αDM and the indirect downregulation of HMGR.
-
To dissect these effects, you could consider experiments where mevalonate levels are manipulated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of lanosterol 14α-demethylase (14αDM), a key enzyme in the cholesterol biosynthesis pathway.[1] It is a 32-carboxylic acid derivative of lanosterol. By inhibiting this enzyme, this compound blocks the conversion of lanosterol to cholesterol.
Q2: What is the reported potency of this compound?
A2: In a Hep G2 cell extract, this compound was found to inhibit lanosterol 14α-demethylase activity with an IC50 of 2 nM.[1]
Q3: Are there any known off-target effects of this compound?
A3: The most well-documented indirect effect of this compound is the suppression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) activity, as detailed in Troubleshooting Guide 2.[1] As with any small molecule inhibitor, the possibility of other, uncharacterized off-target effects exists. It is recommended to include appropriate controls in your experiments to mitigate this.
Q4: What are the best practices for preparing and storing this compound?
A4: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For short-term storage, 4°C is acceptable. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium immediately before use.
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Assay System | IC50 | Reference |
| Lanosterol 14α-demethylase | Hep G2 cell extract | 2 nM | [1] |
Table 2: Secondary Effect of this compound
| Affected Enzyme | Effect | Magnitude of Effect | Reference |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Activity Decrease | 40-70% | [1] |
Experimental Protocols
Protocol: Cellular Lanosterol 14α-Demethylase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on lanosterol 14α-demethylase in a cellular context.
1. Cell Culture and Plating:
- Culture cells (e.g., Hep G2) in appropriate growth medium until they reach 70-80% confluency.
- Seed cells into multi-well plates at a density suitable for your assay endpoint and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in fresh, serum-free or low-serum medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
- Incubate the cells for a predetermined period (e.g., 2-24 hours) to allow for inhibitor uptake and target engagement.
3. Measurement of Lanosterol Accumulation (Endpoint):
- Following incubation, wash the cells with PBS.
- Lyse the cells and extract the lipids using an appropriate method (e.g., Folch extraction).
- Analyze the lipid extract for lanosterol levels using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Analysis:
- Quantify the amount of lanosterol in each sample.
- Normalize the lanosterol levels to the total protein concentration or cell number.
- Plot the normalized lanosterol levels against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting unexpected HMGR results.
References
Technical Support Center: Improving the Delivery of SKF 104976 to Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of SKF 104976, a potent inhibitor of lanosterol 14 α-demethylase, to target cells. Given that this compound is a hydrophobic derivative of lanosterol, this guide focuses on strategies to overcome challenges associated with its poor aqueous solubility and efficient intracellular delivery.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the main challenges in delivering this compound to target cells? | As a hydrophobic molecule, this compound has low aqueous solubility, which can lead to poor bioavailability and inefficient delivery to target cells in aqueous culture media. It may also exhibit non-specific binding to proteins and plasticware. |
| 2. What are the recommended formulation strategies to improve this compound delivery? | Nanoparticle-based delivery systems are highly recommended. These include polymeric nanoparticles, liposomes, and nanocrystals, which can encapsulate this compound, improve its solubility, and facilitate cellular uptake. |
| 3. How can I assess the efficiency of this compound delivery into cells? | Cellular uptake can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to measure the intracellular concentration of this compound.[1][2][3][4][5] Indirect methods, such as assessing the downstream effects of lanosterol 14 α-demethylase inhibition (e.g., lanosterol accumulation), can also indicate successful delivery. |
| 4. What are the expected cellular consequences of successful this compound delivery? | Successful delivery and inhibition of lanosterol 14 α-demethylase will lead to a buildup of its substrate, lanosterol.[6][7] This accumulation can have downstream effects on cholesterol homeostasis and related signaling pathways.[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable intracellular this compound | Poor solubility in culture medium: this compound may be precipitating out of solution. Aggregation of delivery vehicle: Nanoparticles may be aggregating, leading to poor cellular interaction. Inefficient cellular uptake: The chosen delivery method may not be optimal for the target cell type. | Formulation: Utilize a nanoparticle-based delivery system (e.g., polymeric nanoparticles, liposomes). Ensure proper formulation and characterization (size, zeta potential) of the nanoparticles. Dispersion: Gently sonicate or vortex the formulation before adding to the cell culture. Optimization: Test different nanoparticle compositions and surface modifications to enhance cellular uptake for your specific cell line. |
| High variability in experimental results | Inconsistent formulation: Batch-to-batch variation in nanoparticle size, drug loading, or stability. Cellular heterogeneity: Differences in cell density, passage number, or cell cycle stage can affect uptake. Assay variability: Inconsistent sample processing for quantification. | Quality Control: Characterize each batch of your this compound formulation for size, polydispersity, and drug encapsulation efficiency. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a uniform density. Synchronize cell cycles if necessary. Standardize Assays: Follow a consistent and validated protocol for cell lysis, extraction, and quantification of intracellular this compound. |
| Observed cytotoxicity not related to target inhibition | Toxicity of the delivery vehicle: The nanoparticle components themselves may be causing cell death. High concentration of this compound: "Off-target" effects can occur at high concentrations. | Vehicle Controls: Always include a "vehicle-only" control (nanoparticles without this compound) to assess the baseline toxicity of the delivery system. Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits the target without causing excessive non-specific toxicity. |
| No observable downstream effect (e.g., no lanosterol accumulation) | Insufficient intracellular concentration: The amount of this compound reaching the target enzyme may be below the inhibitory concentration. Rapid efflux of the compound: Cells may be actively pumping out this compound. Degradation of the compound: this compound may be metabolized by the cells. | Increase Dose/Optimize Delivery: Increase the concentration of the this compound formulation or further optimize the delivery vehicle to enhance uptake. Efflux Pump Inhibitors: Consider co-administration with known efflux pump inhibitors, but be aware of potential confounding effects. Stability Assays: Assess the stability of this compound in the presence of cell lysates to determine if degradation is occurring. |
Experimental Protocols
Formulation of this compound-Loaded Polymeric Nanoparticles (Flash NanoPrecipitation)
This protocol describes a rapid method for encapsulating hydrophobic compounds like this compound into polymeric nanoparticles.[9]
Methodology:
-
Prepare a solvent stream: Dissolve this compound and a block copolymer stabilizer (e.g., PEG-PLGA) in a water-miscible organic solvent such as tetrahydrofuran (THF).
-
Prepare an anti-solvent stream: Use an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Mixing: Rapidly mix the solvent and anti-solvent streams in a confined mixing chamber (e.g., a multi-inlet vortex mixer). The rapid change in solvent polarity causes the polymer and drug to precipitate into nanoparticles.
-
Purification: Remove the organic solvent and un-encapsulated drug through dialysis or tangential flow filtration.
-
Characterization: Analyze the nanoparticle size and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by quantifying the amount of this compound in the nanoparticles compared to the initial amount used.
Quantitative Data Summary:
| Parameter | Target Range |
| Particle Size (Diameter) | 50 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -30 mV (for colloidal stability) |
| Encapsulation Efficiency | > 80% |
Cellular Uptake and Quantification of Intracellular this compound
This protocol outlines the steps to measure the concentration of this compound within target cells.[1][2][3][4][5]
Methodology:
-
Cell Seeding: Plate target cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the this compound formulation at various concentrations and time points. Include appropriate controls (untreated cells, vehicle-only control).
-
Cell Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular drug and nanoparticles.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through sonication.
-
Extraction: Perform a liquid-liquid extraction to separate this compound from the cell lysate. A common method is to use a mixture of organic solvents like methanol and chloroform.
-
Quantification: Analyze the extracted this compound using HPLC or LC-MS/MS. A standard curve with known concentrations of this compound should be prepared to accurately quantify the intracellular concentration.
-
Normalization: Normalize the quantified intracellular this compound amount to the total protein content of the cell lysate or the cell number.
Quantitative Data Summary:
| Parameter | Example Unit |
| Intracellular this compound Concentration | ng/mg protein or pmol/10^6 cells |
| Uptake Efficiency | % of initial dose |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and the Effect of this compound
This compound inhibits lanosterol 14 α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to the accumulation of lanosterol, which can have downstream regulatory effects.
References
- 1. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Variability in SKF 104976 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes with SKF 104976.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 32-carboxylic acid derivative of lanosterol. It is a potent inhibitor of lanosterol 14 alpha-demethylase (also known as CYP51), a critical enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound blocks the conversion of lanosterol to cholesterol.
Q2: What are the key physicochemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 136209-43-3[1] |
| Molecular Formula | C31H50O3[1] |
| Molecular Weight | 470.73 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[1] |
Q3: How should I prepare and store this compound stock solutions?
-
Preparation: this compound should be dissolved in high-purity DMSO to prepare a stock solution. It is recommended to start with a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions in DMSO should also be stored at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the expected downstream effect of this compound treatment in mammalian cells?
By inhibiting lanosterol 14 alpha-demethylase, treatment with this compound is expected to lead to a depletion of cellular cholesterol and an accumulation of its precursor, lanosterol. This can impact cell membrane integrity, signaling pathways that rely on cholesterol-rich lipid rafts, and overall cell viability and proliferation.
II. Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors related to its chemical properties and its biological target. This guide addresses common issues in a question-and-answer format.
Q1: I am observing lower than expected potency (high IC50 value) for this compound in my cell-based assay. What could be the cause?
Several factors could contribute to reduced potency. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Although soluble in DMSO, this compound may precipitate in aqueous assay media. Visually inspect for precipitation after adding the compound to your media. Consider pre-mixing the compound with a small amount of serum-containing media before final dilution. |
| Compound Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration. Use low-adhesion plasticware or pre-incubate plates with a blocking agent like bovine serum albumin (BSA). |
| Incorrect Concentration | Verify the accuracy of your stock solution concentration and serial dilutions. Use calibrated pipettes and perform fresh dilutions for each experiment. |
| High Cell Density | A high cell density may require a higher concentration of the inhibitor to achieve the desired effect. Optimize cell seeding density for your specific assay. |
| Short Incubation Time | The effects of inhibiting cholesterol biosynthesis may take time to manifest. Increase the incubation time with this compound to allow for sufficient depletion of downstream sterols. |
Q2: I am seeing significant well-to-well or day-to-day variability in my results. How can I improve consistency?
Inconsistent results are often due to subtle variations in experimental procedures.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Variable DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to cells. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth. Avoid using the outer wells of the plate for data collection or ensure proper humidification during incubation. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
Q3: My cells are showing signs of toxicity even at low concentrations of this compound. Is this expected?
While this compound is an inhibitor of a specific enzyme, off-target effects or consequences of target inhibition can lead to cytotoxicity.
| Potential Cause | Recommended Solution |
| On-Target Cytotoxicity | Depletion of cholesterol is essential for cell membrane integrity and can lead to cell death. This is an expected outcome of inhibiting this pathway. Perform a dose-response curve and a time-course experiment to determine the cytotoxic threshold. |
| Accumulation of Toxic Precursors | The accumulation of lanosterol or other upstream metabolites may have cytotoxic effects. This is an inherent consequence of the mechanism of action. |
| Off-Target Effects | While not documented, the possibility of off-target effects cannot be entirely ruled out. |
III. Experimental Protocols
A. Representative Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on the viability of a mammalian cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
B. Representative Protocol: Cholesterol Detection in Cells (Filipin Staining)
This protocol provides a method to visualize changes in cellular cholesterol levels after treatment with this compound.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound or a vehicle control for the desired time.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Filipin Staining: Wash the cells again with PBS and then incubate with a solution of filipin III (a fluorescent dye that binds to cholesterol) in the dark for 30-60 minutes.
-
Washing: Wash the cells multiple times with PBS to remove excess filipin.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).
-
Analysis: Compare the intensity and localization of the filipin staining between the treated and control cells to assess changes in cholesterol levels.
IV. Visualizations
Caption: Cholesterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Logical steps for the preparation of this compound for experimental use.
References
quality control measures for SKF 104976 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the effective preparation, storage, and quality control of SKF 104976 stock solutions.
Frequently Asked Questions (FAQs)
General Information
Q: What is this compound and what is its primary mechanism of action?
A: this compound is a selective D2-dopamine receptor antagonist with a high affinity, indicated by a K_i value of 0.2 nM. It also functions as a partial agonist of D1-like dopamine receptors. This dual activity makes it a valuable tool in studying dopaminergic signaling and its role in various neurological and psychiatric conditions. It has been utilized in animal models for psychosis, schizophrenia, and Parkinson's disease.
Stock Solution Preparation & Handling
Q: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. For biological experiments, it is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
Data sourced from Cayman Chemical.
Q: How do I properly prepare a stock solution from solid this compound?
A: To ensure maximum stability and solubility, follow a systematic procedure. It is crucial to start with an organic solvent before any dilution in aqueous buffers. For biological experiments, preparing fresh solutions immediately before use is suggested.
Experimental Protocols: Protocol for Preparing a 10 mM DMSO Stock Solution
-
Pre-Experiment Calculations:
-
This compound has a molecular weight of 350.46 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 350.46 g/mol * 1000 mg/g = 3.50 mg.
-
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Calibrated balance and volumetric pipettes
-
-
Procedure:
-
Equilibrate the solid this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out 3.50 mg of the solid compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound.
-
Cap the tube tightly and vortex gently until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
The resulting solution is a 10 mM stock of this compound.
-
Mandatory Visualization: Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Storage and Stability
Q: What are the recommended storage conditions for this compound?
A: For long-term storage, both the solid compound and stock solutions in organic solvents should be stored at -20°C. The solid form is reported to be stable for at least two years under these conditions. It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Q: My this compound is not dissolving in the organic solvent. What steps can I take?
A: If you encounter solubility issues, consult the following decision tree.
Mandatory Visualization: Solubility Troubleshooting
Caption: Decision tree for troubleshooting this compound solubility issues.
Q: I am observing inconsistent results in my assay. How can I verify the quality of my stock solution?
A: Inconsistent biological activity can often be traced back to stock solution degradation or inaccurate concentration.
-
Check for Precipitate: Before each use, thaw the aliquot completely and inspect it visually for any precipitate. If present, try to redissolve by warming and vortexing. If it persists, the solution may be supersaturated or have degraded.
-
Measure Concentration: Use UV-Vis spectrophotometry to confirm the concentration if you have a known extinction coefficient for this compound in your solvent.
-
Perform a Functional Assay: The most definitive quality control measure is to test each new batch of stock solution in a reliable functional assay with a known positive control.
Experimental Protocols for Quality Control
Protocol: Validating this compound Activity via a cAMP Inhibition Assay
Since this compound is a D2 receptor antagonist, its activity can be confirmed by its ability to block the effect of a D2 agonist on cAMP levels. D2 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An effective D2 antagonist will prevent this decrease.
-
Cell Culture: Culture HEK293 cells stably expressing the human D2 dopamine receptor.
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation:
-
Prepare a dose-response curve of your this compound stock solution by serial dilution in the assay buffer.
-
Prepare a solution of a known D2 agonist (e.g., Quinpirole) at a concentration known to elicit a strong response (e.g., its EC80).
-
Prepare a solution of Forskolin (an adenylyl cyclase activator) to stimulate a baseline cAMP level.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Add the various dilutions of this compound to the wells. Incubate for 20-30 minutes at 37°C.
-
Add the D2 agonist (Quinpirole) to all wells except the negative control. Incubate for 15 minutes at 37°C.
-
Add Forskolin to all wells to stimulate cAMP production.
-
Incubate for an additional 15-20 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Expected Outcome: In the presence of an active this compound stock solution, the Quinpirole-induced inhibition of cAMP production will be blocked in a dose-dependent manner. The resulting data should yield a sigmoidal dose-response curve from which an IC50 value can be calculated and compared to literature values.
Mandatory Visualization: D2 Receptor Signaling Pathway
Validation & Comparative
Validating the Inhibition of Lanosterol 14α-Demethylase by SKF-104976: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of SKF-104976 against lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway. The performance of SKF-104976 is benchmarked against established azole antifungal agents, which are also known inhibitors of this enzyme. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key pathways and workflows to support research and drug development efforts in this area.
Comparative Inhibitory Activity
SKF-104976 demonstrates potent inhibition of lanosterol 14α-demethylase. The following table summarizes the available quantitative data on its inhibitory concentration (IC50) and compares it with that of several well-characterized azole antifungal drugs. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.
| Compound | IC50 | Enzyme Source | Assay Type | Reference |
| SKF-104976 | 2 nM | Hep G2 cell extract | Not Specified | [1] |
| Ketoconazole | Not explicitly stated, but inhibits 94.6% at 5 µM | Recombinant Human CYP51A1 | In vitro reconstituted system | [2] |
| Fluconazole | ≥ 30 µM | Recombinant Human CYP51A1 | LC-MS/MS | [3][4] |
| Itraconazole | ≥ 30 µM | Recombinant Human CYP51A1 | LC-MS/MS | [3][4] |
| Miconazole | 0.057 µM (57 nM) | Recombinant Human CYP51A1 | LC-MS/MS | [3][4] |
Note: The IC50 value for SKF-104976 was determined using a cell extract, which may differ from values obtained using a purified, reconstituted enzyme system.
Signaling Pathway and Experimental Workflow
To understand the context of lanosterol 14α-demethylase inhibition, the following diagrams illustrate the cholesterol biosynthesis pathway and a general workflow for assessing enzyme inhibition.
Caption: Cholesterol biosynthesis pathway highlighting the role of Lanosterol 14α-demethylase and the inhibitory action of SKF-104976.
Caption: General experimental workflow for determining the IC50 of an inhibitor against Lanosterol 14α-demethylase.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibition of lanosterol 14α-demethylase.
Recombinant Human Lanosterol 14α-Demethylase (CYP51A1) Inhibition Assay
This protocol is adapted from methodologies used to evaluate azole antifungal inhibitors[2][3][4].
a. Materials and Reagents:
-
Recombinant human CYP51A1
-
Cytochrome P450 reductase (CPR)
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine
-
Isocitrate dehydrogenase
-
Sodium isocitrate
-
[3-³H]Lanosterol (radiolabeled substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.2)
-
Glycerol
-
Ethyl acetate (for extraction)
-
Inhibitor compound (e.g., SKF-104976, azoles) dissolved in an appropriate solvent (e.g., DMSO)
b. Assay Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, combine the following components in 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol (v/v):
-
0.5 µM recombinant human CYP51A1
-
1.0 µM cytochrome P450 reductase (CPR)
-
100 µM L-α-1,2-dilauroyl-sn-glycerophosphocholine
-
0.4 mg/mL isocitrate dehydrogenase
-
25 mM sodium isocitrate[5]
-
-
Add Inhibitor: Add the desired concentration of the inhibitor (or vehicle control) to the reaction mixture.
-
Add Substrate: Add radiolabeled [3-³H]lanosterol to a final concentration of 50 µM[5].
-
Pre-incubation: Pre-incubate the mixture for 30 seconds at 37°C in a shaking water bath[5].
-
Initiate Reaction: Start the reaction by adding 100 µM NADPH[5].
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Extraction: Stop the reaction by adding ethyl acetate to extract the sterols[5].
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for Lanosterol 14α-Demethylase Inhibition
This protocol is based on the methodology described for SKF-104976 in Hep G2 cells[1].
a. Materials and Reagents:
-
Hep G2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
[¹⁴C]Acetate (radiolabeled precursor)
-
Inhibitor compound (e.g., SKF-104976)
-
Scintillation fluid
-
Reagents for lipid extraction (e.g., hexane/isopropanol)
b. Assay Procedure:
-
Cell Culture: Culture Hep G2 cells to a desired confluency in appropriate culture vessels.
-
Treatment: Expose the intact cells to various concentrations of the inhibitor compound (e.g., SKF-104976) for a specified duration.
-
Metabolic Labeling: Add [¹⁴C]acetate to the culture medium and incubate to allow for its incorporation into cholesterol.
-
Lipid Extraction: Wash the cells and extract the total lipids.
-
Analysis:
-
Separate the different lipid fractions (including lanosterol and cholesterol) using thin-layer chromatography (TLC) or HPLC.
-
Quantify the radioactivity in the cholesterol and lanosterol fractions using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the inhibition of [¹⁴C]acetate incorporation into cholesterol at different inhibitor concentrations.
-
An accumulation of radiolabeled lanosterol concurrent with a decrease in labeled cholesterol indicates inhibition of lanosterol 14α-demethylase.
-
Calculate the IC50 value based on the inhibition of cholesterol synthesis.
-
Conclusion
SKF-104976 is a highly potent inhibitor of lanosterol 14α-demethylase, with a reported IC50 of 2 nM in a cell-based assay[1]. This positions it as a significantly more potent inhibitor in this context than the clinically used azole antifungals fluconazole and itraconazole, and comparable to or more potent than miconazole. The provided experimental protocols offer a framework for researchers to further validate and compare the inhibitory activity of SKF-104976 and other compounds against lanosterol 14α-demethylase in both purified enzyme and cell-based systems. Such studies are crucial for the development of novel therapeutic agents targeting cholesterol metabolism.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specific Action of SKF 104976 on Lanosterol 14α-Demethylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the specific action of SKF 104976 on its molecular target, lanosterol 14α-demethylase (CYP51A1). This compound is a potent inhibitor of this key enzyme in the cholesterol biosynthesis pathway.[1] This document outlines detailed methodologies for enzymatic and cell-based assays, presents a comparative analysis with other known CYP51A1 inhibitors, and includes visual workflows and pathway diagrams to facilitate understanding.
Comparative Analysis of CYP51A1 Inhibitors
To objectively evaluate the efficacy of this compound, its inhibitory activity is compared with other well-characterized lanosterol 14α-demethylase inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and common azole antifungal agents, which also target CYP51A1. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | Human (in Hep G2 cells) | ~0.002 | [2] |
| Ketoconazole | Human Fibroblasts | ~0.028 | [3] |
| Ketoconazole | Candida albicans | 0.039 - 0.30 | [4] |
| Itraconazole | Candida albicans | 0.039 - 0.30 | [4] |
| Fluconazole | Candida albicans | 0.039 - 0.30 | [4] |
| Miconazole | Human CYP51 | 0.057 | [4] |
Experimental Protocols
To validate the specific action of this compound, a multi-faceted approach involving enzymatic assays, cell-based assays, and metabolite analysis is recommended.
Recombinant Human Lanosterol 14α-Demethylase (CYP51A1) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of this compound on the purified recombinant human CYP51A1 enzyme.
Materials:
-
Recombinant human CYP51A1 (commercially available[1])
-
NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
This compound and other test compounds
-
Organic solvent (e.g., ethyl acetate for extraction)
-
LC-MS/MS or HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant CYP51A1, and CPR.
-
Add this compound or other inhibitors at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
Start the reaction by adding NADPH.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.
-
Analyze the formation of the product, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, using LC-MS/MS or HPLC.
-
Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value.
Cell-Based Cholesterol Biosynthesis Assay
This assay measures the overall impact of this compound on the de novo cholesterol synthesis in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, a human liver cell line)
-
Cell culture medium
-
[¹⁴C]-acetate or ¹³C-acetate (radiolabeled or stable isotope-labeled precursor)
-
This compound and other test compounds
-
Lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
Scintillation counter (for ¹⁴C) or GC-MS/LC-MS (for ¹³C)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-acetate or ¹³C-acetate to the cell culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabeled acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Separate the lipid extract containing cholesterol.
-
Quantify the amount of newly synthesized cholesterol by measuring the radioactivity using a scintillation counter or by analyzing the isotopic enrichment using mass spectrometry.[5][6]
-
Determine the inhibitory effect of this compound on cholesterol synthesis and calculate the IC50 value.
Quantification of Lanosterol Accumulation in Cells
A direct consequence of CYP51A1 inhibition is the accumulation of its substrate, lanosterol.[3][7][8] This can be quantified using mass spectrometry.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound and other test compounds
-
Internal standard (e.g., deuterated lanosterol)
-
Organic solvents for lipid extraction
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane for GC-MS)
-
GC-MS or LC-MS/MS system
Procedure:
-
Treat cultured cells with this compound or other inhibitors as described in the cell-based assay.
-
After treatment, harvest the cells and add an internal standard.
-
Extract the total lipids from the cells.[9]
-
For GC-MS analysis, derivatize the sterols to make them volatile.
-
Analyze the samples using GC-MS or LC-MS/MS to separate and quantify lanosterol relative to the internal standard.[10][11]
-
Compare the levels of lanosterol in treated cells to untreated control cells.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow to confirm the action of this compound.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ketoconazole on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tno-pharma.com [tno-pharma.com]
- 7. Effect of ketoconazole on cholesterol synthesis and on HMG-CoA reductase and LDL-receptor activities in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol metabolism during ketoconazole treatment in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to SKF 104976 and Other CYP51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SKF 104976 with other inhibitors of Cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase. CYP51 is a critical enzyme in the sterol biosynthesis pathway in both fungi and mammals, making it a key target for antifungal drugs and a potential target for cholesterol-lowering therapies.
Introduction to CYP51 and its Inhibition
CYP51 is a crucial enzyme in the biosynthesis of essential sterols. In fungi, it is required for the synthesis of ergosterol, a vital component of the fungal cell membrane. In mammals, CYP51 is involved in the cholesterol biosynthesis pathway. Inhibition of this enzyme disrupts the production of these essential sterols, leading to cellular dysfunction and, in the case of fungi, cell death. This makes CYP51 an attractive target for the development of antifungal agents. The most well-known class of CYP51 inhibitors are the azoles, which are widely used as antifungal drugs.
This compound is a potent, substrate-based inhibitor of CYP51. It is a 32-carboxylic acid derivative of lanosterol, the natural substrate for the CYP51 enzyme. Its structural similarity to lanosterol allows it to effectively compete for the active site of the enzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and a selection of other well-known CYP51 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which are common measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Kd | Citation(s) |
| This compound | Human CYP51 (in Hep G2 cell extract) | 2 nM | - | [1] |
| Ketoconazole | Candida albicans CYP51 | 0.4 - 0.6 µM | 10 - 26 nM | [2] |
| Human CYP51 | 4.5 µM | 42 - 131 nM | [2] | |
| Itraconazole | Candida albicans CYP51 | 0.4 - 0.6 µM | 10 - 26 nM | [2] |
| Human CYP51 | ~70 µM | 42 - 131 nM | [2] | |
| Fluconazole | Candida albicans CYP51 | 0.4 - 0.6 µM | 10 - 56 nM | [2] |
| Human CYP51 | >1300 µM | ~30,500 nM | [2] | |
| Posaconazole | Candida albicans CYP51 | - | - | [3] |
| Voriconazole | Candida albicans CYP51 | - | ≤50 nM | [3] |
| Human CYP51 | - | ~2,300 nM | [2] | |
| Clotrimazole | Candida albicans CYP51 | - | 10 - 26 nM | [2] |
| Human CYP51 | - | 42 - 131 nM | [2] | |
| Tebuconazole | Candida albicans CYP51 | - | - | [2] |
| Human CYP51 | 1.3 µM | - | [2] |
Note: Direct comparison of IC50 and Kd values should be made with caution as they can be influenced by experimental conditions. The data presented here is compiled from various studies and is intended for comparative purposes.
Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway and CYP51 Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of CYP51 and the point of inhibition by compounds like this compound.
Caption: Cholesterol biosynthesis pathway highlighting CYP51 inhibition.
General Experimental Workflow for a CYP51 Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory activity of a compound against CYP51.
Caption: Workflow for a CYP51 enzyme inhibition assay.
Experimental Protocols
General Protocol for CYP51 Inhibition Assay
The inhibitory activity of compounds against CYP51 can be determined using a reconstituted in vitro system or in cell-based assays.
1. Reconstituted Enzyme Assay:
-
Enzyme and Substrate: Purified, recombinant human or fungal CYP51 is used. The substrate is typically lanosterol.
-
Reaction Mixture: A typical reaction mixture contains the CYP51 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and the substrate lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., an organic solvent like ethyl acetate).
-
Product Analysis: The reaction products are extracted and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the formation of the 14-demethylated product.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
2. Cell-Based Assay (e.g., using Hep G2 cells):
-
Cell Culture: Human hepatoma G2 (Hep G2) cells, which endogenously express CYP51, are cultured in a suitable medium.
-
Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Metabolic Labeling: To measure cholesterol synthesis, cells can be incubated with a radiolabeled precursor, such as [14C]acetate.
-
Lipid Extraction: After incubation, cellular lipids are extracted.
-
Analysis: The incorporation of the radiolabel into cholesterol and its precursors (like lanosterol) is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting or by LC-MS.
-
Data Analysis: The inhibition of cholesterol synthesis is determined by the reduction in labeled cholesterol and the accumulation of lanosterol. The IC50 value is calculated from the dose-response curve.
Discussion
The available data indicates that this compound is an exceptionally potent inhibitor of human CYP51, with an IC50 value in the low nanomolar range (2 nM in a Hep G2 cell extract)[1]. This potency is significantly greater than that of many clinically used azole antifungals against human CYP51. For instance, the IC50 values for ketoconazole and itraconazole against human CYP51 are in the micromolar range[2].
The high potency of this compound can be attributed to its design as a substrate analog. By mimicking the natural substrate, lanosterol, it is expected to have a high affinity for the active site of the enzyme, leading to potent competitive inhibition. In contrast, azole antifungals are non-competitive inhibitors that bind to the heme iron of the cytochrome P450 enzyme.
The selectivity of a CYP51 inhibitor for the fungal versus the human enzyme is a critical factor for its therapeutic use as an antifungal. While this compound is a potent inhibitor of human CYP51, its activity against fungal CYP51 would need to be determined to assess its potential as an antifungal agent. High potency against the human enzyme suggests it could be investigated for its cholesterol-lowering effects. However, the strong inhibition of a key enzyme in cholesterol biosynthesis could also raise concerns about potential toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 104976 and Azole Antifungal Agents for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the lanosterol 14-alpha-demethylase inhibitor SKF 104976 with the widely used azole class of antifungal agents. This document provides a detailed examination of their mechanism of action, supported by available data, and outlines key experimental protocols for their evaluation.
This guide offers a comparative overview of the investigational compound this compound and the established class of azole antifungal agents. Both entities target the same crucial enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51). While azoles are a cornerstone of antifungal therapy, the potent enzymatic inhibition exhibited by this compound warrants a comparative analysis for research and drug development purposes. This document synthesizes the available data, details relevant experimental methodologies, and provides visual representations of key concepts to aid in the understanding of these compounds.
Mechanism of Action: A Shared Target
Both this compound and azole antifungal agents exert their effects by inhibiting lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting this enzyme, both types of compounds lead to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect) at higher concentrations.
dot
Performance Data: A Comparative Overview
While extensive data is available for a wide range of azole antifungal agents, publicly accessible antifungal performance data for this compound is limited. The available information indicates that this compound is a highly potent inhibitor of its target enzyme.
Table 1: Enzymatic Inhibition of Lanosterol 14-alpha-Demethylase
| Compound | Target | IC50 | Source |
| This compound | Lanosterol 14-alpha-demethylase (from Hep G2 cell extract) | 2 nM | Published Research |
In contrast, the antifungal activity of azole agents has been extensively characterized against a broad spectrum of fungal pathogens. The following table provides a summary of representative Minimum Inhibitory Concentration (MIC) ranges for common azoles against key fungal species.
Table 2: In Vitro Antifungal Activity of Selected Azole Agents (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 0.25 - 4 | 1 - 64 | 8 - >64 | Resistant | 0.5 - 16 |
| Itraconazole | 0.03 - 1 | 0.12 - 4 | 0.25 - 8 | 0.12 - 4 | 0.03 - 1 |
| Voriconazole | 0.03 - 0.5 | 0.06 - 8 | 0.25 - 4 | 0.25 - 2 | 0.03 - 0.25 |
| Posaconazole | 0.03 - 0.5 | 0.06 - 2 | 0.25 - 2 | 0.06 - 1 | 0.03 - 0.25 |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory.
Experimental Protocols
To facilitate further research and comparative studies, this section details standardized experimental protocols for assessing the activity of lanosterol 14-alpha-demethylase inhibitors.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
While this compound demonstrates high potency at the enzymatic level, the absence of comprehensive antifungal data makes a direct performance comparison with azoles challenging. Future research should focus on determining the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens and evaluating its efficacy in in vivo models of fungal infections. Such studies would be crucial to ascertain its potential as a lead compound for the development of novel antifungal therapies. Researchers are encouraged to utilize the outlined experimental protocols to generate these much-needed datasets.
Comparative Analysis of SKF 104976 and Ketoconazole on Sterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent inhibitors of sterol synthesis, SKF 104976 and ketoconazole. Both compounds target the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthetic pathway of sterols such as cholesterol in mammals and ergosterol in fungi. Understanding the nuances of their inhibitory activities is crucial for applications in drug development and biomedical research.
Quantitative Performance Comparison
The following table summarizes the key quantitative data on the inhibitory potency of this compound and ketoconazole against mammalian sterol synthesis.
| Parameter | This compound | Ketoconazole | Reference |
| Target Enzyme | Lanosterol 14α-demethylase (CYP51) | Lanosterol 14α-demethylase (CYP51) | [1][2] |
| IC50 (Lanosterol 14α-demethylase) | 2 nM (in Hep G2 cell extract) | Not directly reported for isolated human enzyme | [1] |
| IC50 (Cholesterol Synthesis) | Not directly reported | ~28 nM (in cultured normal human fibroblasts) | [2] |
| Effect on Sterol Profile | Accumulation of lanosterol | Accumulation of dihydrolanosterol and other methyl sterols | [1][2] |
Note: The IC50 values are from different experimental systems (cell extract vs. whole cells) but both are of human origin, providing a strong basis for comparison.
Mechanism of Action and Effects on Sterol Synthesis
Both this compound, a 32-carboxylic acid derivative of lanosterol, and ketoconazole, an imidazole-based antifungal agent, exert their primary effect by inhibiting lanosterol 14α-demethylase.[1][2] This cytochrome P450 enzyme is essential for the conversion of lanosterol to cholesterol in mammals and ergosterol in fungi.[3]
The inhibition of this enzyme disrupts the sterol biosynthesis pathway, leading to the accumulation of 14α-methylated sterol precursors, such as lanosterol and dihydrolanosterol.[1][2] This accumulation, coupled with the depletion of downstream sterols, can have significant physiological consequences, including altered cell membrane fluidity and function.
This compound has demonstrated remarkable potency, with a reported IC50 of 2 nM for the inhibition of lanosterol 14α-demethylase in a Hep G2 cell extract.[1] Ketoconazole also potently inhibits cholesterol synthesis, with an IC50 of approximately 28 nM in cultured normal human fibroblasts.[2] While both are potent inhibitors, the available data suggests that this compound may be more potent at the enzymatic level.
Visualizing the Inhibition of Sterol Synthesis
The following diagram illustrates the sterol biosynthesis pathway and highlights the point of inhibition for both this compound and ketoconazole.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ketoconazole on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Unraveling the Impact of CYP51 Inhibition: A Comparative Analysis of SKF 104976 and Genetic Knockdown
A head-to-head comparison of a potent chemical inhibitor and genetic silencing of the crucial cholesterol biosynthesis enzyme, Lanosterol 14α-demethylase (CYP51), reveals overlapping and distinct effects on cellular sterol profiles and signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The enzyme Lanosterol 14α-demethylase, encoded by the CYP51A1 gene, represents a critical control point in the intricate cascade of cholesterol biosynthesis. Its inhibition, either through pharmacological agents or genetic manipulation, offers a powerful tool to dissect the roles of cholesterol and its precursors in cellular physiology and pathology. This guide presents a comparative analysis of two widely used methods for CYP51 inhibition: the chemical inhibitor SKF 104976 and genetic knockdown of the CYP51A1 gene.
Data Presentation: Quantitative Comparison of Outcomes
The primary consequence of CYP51 inhibition is a significant alteration of the cellular sterol landscape. Both this compound treatment and genetic knockdown of CYP51A1 lead to a predictable accumulation of the enzyme's substrates, lanosterol and 24,25-dihydrolanosterol, and a corresponding depletion of downstream sterols, including cholesterol. The following table summarizes the quantitative changes observed in key sterol levels and cellular phenotypes.
| Parameter | This compound Treatment (HepG2 cells) | Genetic Knockdown of CYP51A1 (HepG2 cells) |
| Lanosterol Level | Accumulation observed[1] | ~22-fold increase[2] |
| 24,25-Dihydrolanosterol Level | Not explicitly quantified, but accumulation is expected as a CYP51 substrate. | ~1300-fold increase[2] |
| Cholesterol Synthesis | Inhibition of [14C]acetate incorporation into cholesterol[1] | De novo cholesterol synthesis blocked[2] |
| Cell Cycle Progression | Arrest in G2/M phase (in HL-60 cells) | Significant increase in G2/M phase[2] |
| Affected Signaling Pathways | Implied modulation of pathways regulated by mevalonate-derived precursors[1] | Activation of WNT/NFKB signaling; Integrated Stress Response[2] |
Mandatory Visualization
To elucidate the complex biological processes involved, the following diagrams, generated using the DOT language, visualize the cholesterol biosynthesis pathway, the experimental workflows, and the key signaling pathways affected by CYP51 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the chemical inhibition and genetic knockdown of CYP51 in a cell culture setting, based on commonly used techniques.
Protocol 1: Chemical Inhibition of CYP51 using this compound
-
Cell Culture: Plate HepG2 cells in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to the desired final concentration. A potent inhibition of CYP51 activity in HepG2 cell extracts has been observed with an IC50 of 2 nM.[1]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as sterol profiling by GC-MS or LC-MS, and cell cycle analysis by flow cytometry.
Protocol 2: Genetic Knockdown of CYP51A1 using siRNA
-
siRNA Design and Preparation: Design or obtain at least two to three different validated siRNAs targeting the human CYP51A1 gene. Also, obtain a non-targeting (scrambled) siRNA as a negative control. Prepare stock solutions of the siRNAs in RNase-free water.
-
Cell Seeding: Seed HepG2 cells in a culture plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well to be transfected, dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in the culture plate.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target gene.
-
Validation and Analysis:
-
Validate the knockdown efficiency by measuring CYP51A1 mRNA levels (e.g., via qRT-PCR) or CYP51 protein levels (e.g., via Western blot).
-
Harvest the cells for subsequent experiments, including sterol analysis and cell cycle analysis.
-
Conclusion
Both the chemical inhibitor this compound and genetic knockdown of CYP51A1 serve as effective tools for studying the consequences of disrupting cholesterol biosynthesis. While both methods lead to the hallmark accumulation of lanosterol and cell cycle arrest, genetic knockdown has provided a more detailed picture of the profound accumulation of 24,25-dihydrolanosterol and its downstream effects on signaling pathways such as WNT/NFKB and the Integrated Stress Response. The choice between these two approaches will depend on the specific research question, with this compound offering a reversible and titratable method of inhibition, while genetic knockdown provides a more complete and sustained ablation of enzyme function. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the multifaceted roles of CYP51 and its metabolic products.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockouts of CYP51A1, DHCR24, or SC5D from cholesterol synthesis reveal pathways modulated by sterol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the potency and selectivity of SKF 104976, a potent inhibitor of lanosterol 14α-demethylase (CYP51A1), with other known inhibitors of this enzyme. Experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflows are presented to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds against lanosterol 14α-demethylase (CYP51A1). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | Assay System | IC50 Value | Reference |
| This compound | Lanosterol 14α-demethylase (14αDM) | Hep G2 cell extract | 2 nM | [1] |
| Ketoconazole | Human CYP51A1 | Reconstituted enzyme | Potent inhibition (94.6% at 5 µM) | [2] |
| Oxiconazole | Human CYP51A1 | HaCaT cells | 306 nM | [3] |
| Itraconazole | Human CYP51A1 | Recombinant enzyme | Weak inhibition (Kd = 131 nM) | [4] |
| Fluconazole | Human CYP51A1 | Recombinant enzyme | Very weak inhibition (Kd = ~30,500 nM) | [4] |
| VFV | Human CYP51A1 | Recombinant enzyme | Inhibited by 50% at a high concentration | [5] |
| Luteolin 7,3′-disulfate | Human CYP51A1 | Reconstituted enzyme | > 25 µM | [2] |
Experimental Protocols
Detailed methodologies for assessing the potency and selectivity of inhibitors against lanosterol 14α-demethylase are crucial for reproducible research. Below are representative protocols derived from the literature.
In Vitro Enzyme Inhibition Assay using a Reconstituted System
This protocol is adapted from studies on human CYP51A1 inhibition.[2]
1. Reagents and Buffers:
- Purified recombinant human CYP51A1
- Purified recombinant human CPR (cytochrome P450 reductase)
- Lanosterol (substrate)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADPH (cofactor)
- Quenching solution (e.g., methanolic potassium hydroxide)
- Extraction solvent (e.g., hexane)
2. Assay Procedure:
- Pre-incubate a mixture of CYP51A1 and CPR in the reaction buffer.
- Add the test inhibitor at various concentrations to the enzyme mixture and incubate.
- Initiate the enzymatic reaction by adding lanosterol.
- Start the reaction by adding NADPH.
- Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
- Stop the reaction by adding the quenching solution.
- Extract the sterol products using the extraction solvent.
- Analyze the product formation using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for CYP51A1 Inhibition
This protocol is based on a cell-based screening assay for CYP51A1 inhibitors.[3]
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., Hep G2 or HaCaT) in appropriate growth medium.
- Seed the cells in multi-well plates and allow them to adhere.
- Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specific duration.
2. Substrate Labeling and Analysis:
- Add a labeled precursor, such as [14C]acetate, to the cell culture medium.
- Incubate the cells to allow for the incorporation of the label into newly synthesized sterols.
- Harvest the cells and extract the lipids.
- Separate the different sterol fractions (e.g., cholesterol, lanosterol) using Thin-Layer Chromatography (TLC) or HPLC.
- Quantify the amount of radiolabel in each sterol fraction using a scintillation counter or other appropriate detector.
3. Data Analysis:
- Determine the effect of the inhibitor on the incorporation of the label into cholesterol and the accumulation of lanosterol.
- Calculate the IC50 value based on the reduction of cholesterol synthesis.
Mandatory Visualization
Cholesterol Biosynthesis Pathway
The following diagram illustrates the central role of lanosterol 14α-demethylase in the cholesterol biosynthesis pathway.
Caption: Cholesterol Biosynthesis Pathway showing the inhibition of CYP51A1 by this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the key steps in a typical in vitro enzyme inhibition assay to determine the IC50 of a compound.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SKF 104976 in Cholesterol Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of SKF 104976, a potent inhibitor of lanosterol 14 alpha-demethylase (CYP51), a key enzyme in the cholesterol biosynthesis pathway. This document summarizes available experimental data, details relevant methodologies, and presents visual representations of the underlying biochemical pathways and experimental processes.
In Vitro Efficacy of this compound
This compound has demonstrated significant potency in inhibiting cholesterol biosynthesis in cellular assays. A key study established its efficacy in a cell-free extract from Hep G2 cells, a human liver cancer cell line.
| Parameter | Value | Cell System | Reference |
| IC50 (Lanosterol 14α-demethylase) | 2 nM | Hep G2 cell extract | [1][2] |
In intact Hep G2 cells, this compound effectively inhibits the incorporation of [14C]acetate into cholesterol, leading to an accumulation of lanosterol.[1][2] This inhibition of cholesterol synthesis subsequently triggers a reduction in the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway.[1][2]
A study by Fernández et al. (2005) investigated the effects of various distal cholesterol biosynthesis inhibitors, including this compound, on the proliferation of human promyelocytic HL-60 cells.[3] This research highlighted that blocking cholesterol biosynthesis at the level of lanosterol 14α-demethylase leads to cell cycle arrest.[3]
Comparative In Vitro Efficacy
While direct head-to-head comparative studies with this compound are limited in the available literature, data from other research on lanosterol 14α-demethylase inhibitors, primarily azole antifungals, can provide a broader context for its potency. It is important to note that these values were determined in different experimental systems and should be interpreted with caution.
| Compound | IC50 (Candida albicans CYP51) | IC50 (Human CYP51) | Reference |
| Miconazole | - | 0.057 µM | [4] |
| Imazalil | - | - | [4] |
| Epoxiconazole | - | - | [4] |
| Tebuconazole | - | - | [4] |
| Fluconazole | - | ≥ 30 µM | [4] |
| Itraconazole | - | ≥ 30 µM | [4] |
In Vivo Efficacy of this compound
As of the latest available research, there is a lack of published in vivo efficacy data for this compound in animal models. Studies on other lanosterol 14α-demethylase inhibitors, such as dual CYP51/histone deacetylase inhibitors, have shown promising in vivo activity in treating fungal infections, suggesting the potential of this target class in whole-organism systems.[5] Further in vivo studies are necessary to determine the pharmacokinetic profile, tolerability, and cholesterol-lowering efficacy of this compound in a physiological setting.
Signaling Pathway and Experimental Workflow
The inhibition of lanosterol 14α-demethylase by this compound initiates a signaling cascade that leads to the downregulation of HMG-CoA reductase activity. This is a key feedback mechanism in cholesterol homeostasis.
Caption: Signaling pathway illustrating the inhibition of cholesterol biosynthesis by this compound.
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a lanosterol 14α-demethylase inhibitor.
Caption: Experimental workflow for in vitro enzyme inhibition assay.
Experimental Protocols
In Vitro Lanosterol 14α-Demethylase Inhibition Assay (Hep G2 Cell Extract)
Objective: To determine the IC50 value of this compound for the inhibition of lanosterol 14α-demethylase.
1. Preparation of Hep G2 Cell Extract:
- Culture Hep G2 cells to confluency in appropriate media.
- Harvest cells and wash with phosphate-buffered saline (PBS).
- Homogenize cells in a suitable buffer (e.g., potassium phosphate buffer with glycerol) to prepare a cell-free extract.
- Centrifuge the homogenate to obtain the microsomal fraction, which contains the lanosterol 14α-demethylase enzyme.
2. Enzyme Inhibition Assay:
- Prepare a reaction mixture containing the Hep G2 cell extract, a radiolabeled substrate such as [3H]lanosterol, and NADPH as a cofactor.
- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.
- Incubate the reactions at 37°C for a defined period.
- Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
3. Analysis:
- Extract the sterols from the reaction mixture.
- Separate the substrate (lanosterol) from the product (cholesterol precursors) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of radiolabeled product formed in each reaction.
- Calculate the percentage of inhibition for each concentration of this compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cholesterol Synthesis Inhibition Assay (Intact Hep G2 Cells)
Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.
1. Cell Culture and Treatment:
- Seed Hep G2 cells in culture plates and allow them to adhere.
- Treat the cells with various concentrations of this compound for a specified duration.
2. Radiolabeling:
- Add [14C]acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.
3. Lipid Extraction and Analysis:
- Wash the cells with PBS and lyse them.
- Extract the total lipids from the cell lysate.
- Separate the different lipid fractions, including cholesterol, using TLC or HPLC.
- Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
- Normalize the results to the total protein content of the cell lysate.
4. Data Analysis:
- Compare the amount of [14C]cholesterol in treated cells to that in untreated control cells to determine the extent of inhibition of cholesterol synthesis.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of distal cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SKF 104976's Inhibitory Activity Against Lanosterol 14α-Demethylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of SKF 104976 against its target, lanosterol 14α-demethylase (CYP51A1), with other known inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential for applications in drug discovery and development.
Introduction to this compound
This compound is a synthetic, 32-carboxylic acid derivative of lanosterol. It has been identified as a potent inhibitor of lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] The inhibition of this enzyme blocks the conversion of lanosterol to cholesterol, leading to the accumulation of lanosterol and a subsequent reduction in cholesterol levels.[1]
Comparative Inhibitory Activity
The inhibitory potency of this compound has been quantified and can be compared with other well-characterized inhibitors of lanosterol 14α-demethylase, such as the azole class of antifungal agents.
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| This compound | Hep G2 cell extract | 2 nM | [1] |
| Ketoconazole | Human CYP51 | ~0.1 µM | [3] |
| Miconazole | Human CYP51 | 0.057 µM | [3] |
| Fluconazole | Human CYP51 | >30 µM | [3] |
| Itraconazole | Human CYP51 | >30 µM | [3] |
| Imazalil | Candida albicans CYP51 | 0.059 µM | [3] |
| Epoxiconazole | Candida albicans CYP51 | 0.1 µM | [3] |
| Tebuconazole | Candida albicans CYP51 | 0.1 µM | [3] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The data indicates that this compound is a highly potent inhibitor of human lanosterol 14α-demethylase.
Experimental Protocols
The following are summaries of established methodologies for verifying the inhibitory activity of compounds against lanosterol 14α-demethylase.
Radio-High Performance Liquid Chromatography (HPLC) Assay
This method is utilized to assess the inhibition of sterol biosynthesis in cell or microsomal preparations.
-
Substrate: Radiolabeled dihydrolanosterol (e.g., [24,25-3H]dihydrolanosterol) is used as the substrate.[4]
-
Incubation: The substrate is incubated with a source of the enzyme, such as rat liver microsomal preparations, in the presence and absence of the test inhibitor (e.g., this compound) at varying concentrations.[4]
-
Extraction: After incubation, the lipids, including the sterol intermediates, are extracted from the reaction mixture.
-
Analysis: The extracted sterols are separated and quantified using radio-HPLC. The inhibitory efficacy is determined by measuring the decrease in the formation of downstream sterols (like lathosterol) and the accumulation of the substrate (dihydrolanosterol).[4]
Reconstituted Enzyme Activity Assay
This in vitro assay directly measures the enzymatic activity of purified lanosterol 14α-demethylase.
-
Components: The assay consists of purified human CYP51A1, cytochrome P450 reductase, and the substrate, lanosterol.[5]
-
Reaction: The components are combined in a reaction buffer, and the enzymatic reaction is initiated. The assay is performed with and without the inhibitor at various concentrations.
-
Detection: The depletion of the substrate (lanosterol) or the formation of the product can be monitored, often through chromatographic methods like HPLC or mass spectrometry, to determine the rate of the reaction and the extent of inhibition.
Visualizing the Experimental and Biological Context
To better understand the experimental workflow and the biological pathway affected by this compound, the following diagrams are provided.
Caption: Workflow for verifying the inhibitory activity of this compound.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of cholesterol and other sterols.[6][7][8] By blocking this step, this compound prevents the formation of cholesterol and leads to the accumulation of the substrate, lanosterol.
Conclusion
The available data strongly supports the classification of this compound as a potent inhibitor of lanosterol 14α-demethylase. Its low nanomolar IC50 value suggests a high degree of affinity and inhibitory activity against the human enzyme, surpassing that of several clinically used azole antifungal agents. For researchers investigating the cholesterol biosynthesis pathway or developing novel cholesterol-lowering agents, this compound represents a valuable pharmacological tool for in vitro and potentially in vivo studies. Further independent verification using the described experimental protocols is encouraged to confirm its activity in specific research contexts.
References
- 1. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Human Metabolome Database: Showing Protein Lanosterol 14-alpha demethylase (HMDBP00265) [hmdb.ca]
Safety Operating Guide
Proper Disposal Procedures for SKF 104976 Alternator Bearing
Essential Safety and Logistical Information for Disposal and Recycling
Initial research indicates that "SKF 104976" refers to an SKF Drive End Alternator Bearing for a 1975-1978 Volvo 244, a mechanical component, rather than a chemical substance. Therefore, the disposal procedures outlined below pertain to a used automotive part and focus on material recycling and environmentally responsible handling, not on chemical waste protocols. The primary goal is to follow the waste hierarchy of Reduce, Reuse, and Recycle.[1]
Initial Handling and Inspection
Before disposal, the bearing should be removed from the alternator assembly. Wear appropriate personal protective equipment (PPE), such as gloves, to protect from residual grease and sharp edges.
Step-by-Step Inspection for Reuse Potential:
-
Visual Examination: Inspect the bearing for significant damage, such as cracks, fractures, or extensive corrosion.
-
Functional Check: If possible, assess the bearing's smoothness of rotation. Any grinding, roughness, or excessive play indicates that it is at the end of its service life.
-
Consultation for Remanufacturing: SKF recommends having a used bearing inspected by an SKF Application Engineer or a bearing specialist to determine if it is a candidate for remanufacturing.[1][2] SKF has specialized remanufacturing services that can extend the life of bearings, which is the most environmentally and economically sound option.[1][3][4]
Component Material Breakdown and Disposal Path
If the bearing is deemed unsuitable for reuse or remanufacturing, the next step is recycling. Bearings are primarily made of high-quality steel that can be recycled almost indefinitely.[2] The following table summarizes the typical materials found in an SKF alternator bearing and the recommended disposal procedure for each.
| Component | Material Composition | Disposal/Recycling Procedure |
| Rings & Rolling Elements | High-quality carbon chromium steel (e.g., 100Cr6) or specialized steel like SKF 3M.[5] | Recycle as high-quality steel scrap. These components do not need to be separated for general metal recycling.[1] |
| Cage | Stamped sheet steel, brass, or polymer (e.g., Polyamide).[1][6] | If steel, the entire bearing can be recycled as a single unit.[1] If brass or polymer, it is preferable to separate them for recycling as pure brass or plastic, respectively. If separation is not feasible, the whole bearing can be recycled as general metallic material.[1] |
| Seals/Shields | Typically made of synthetic rubber or sheet steel. | If possible, separate from the bearing and recycle according to the material type (plastic/rubber or steel). |
| Lubricant | Polyurea grease with synthetic oil is common in alternator bearings.[5] | Residual grease should be carefully removed and collected. Industrial greases may contain chemicals harmful to the environment and should be disposed of at a designated industrial waste or hazardous waste facility in accordance with local environmental laws.[1][2] Do not dispose of in household waste or drains. |
Step-by-Step Disposal and Recycling Protocol
-
Degreasing: To the extent possible, wipe off excess grease from the bearing.[1] Collect the grease and contaminated rags in a sealed, leak-proof container.
-
Grease Disposal: Take the container of used grease to a local recycling center that accepts used oil and grease, or to an automotive service shop that offers this service.[7]
-
Bearing Recycling:
-
Option A (Whole Unit): The simplest method is to take the entire bearing (after degreasing) to a scrap metal recycling facility. The whole bearing can be recycled as general metallic material.[1]
-
Option B (Component Separation): For optimal recycling value, you can disassemble the bearing and separate the components by material type (steel, brass, polymer). This allows for more targeted recycling streams.[1]
-
-
Container and Waste Management: All containers used for storing waste materials should be in good condition, clearly labeled, and stored in a designated area.[1]
Disposal and Recycling Workflow
The following diagram illustrates the decision-making process for the proper handling of a used this compound alternator bearing.
By following these procedures, researchers, scientists, and professionals can ensure the environmentally responsible disposal of used automotive components like the this compound alternator bearing, contributing to a circular economy and minimizing waste.[8] Always adhere to local laws and regulations regarding waste disposal and recycling.[1][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
